molecular formula C6H14O B044104 3,3-Dimethyl-1-butanol CAS No. 624-95-3

3,3-Dimethyl-1-butanol

Número de catálogo: B044104
Número CAS: 624-95-3
Peso molecular: 102.17 g/mol
Clave InChI: DUXCSEISVMREAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3,3-Dimethyl-1-butanol is a sterically hindered primary alcohol of significant interest in advanced chemical research and development. Its defining structural feature is the bulky tert-butyl group adjacent to the hydroxymethyl moiety, which imposes considerable steric hindrance. This property fundamentally influences its reactivity, making it a valuable probe for studying steric effects in nucleophilic substitution reactions, esterification kinetics, and the synthesis of hindered ethers. In materials science, it serves as a precursor for building bulky ligands in coordination chemistry and catalysis, where the 3,3-dimethyl-1-butoxy group can modulate the electronic environment and spatial accessibility around a metal center. Furthermore, its unique structure is exploited in organic synthesis for creating novel monomers, polymers, and dendritic structures with tailored physical properties. Researchers also utilize this compound as a model substrate in enzymatic studies to investigate the substrate specificity of alcohol dehydrogenases and other oxidoreductases. As a high-purity reagent, this compound provides a reliable and consistent starting material for pushing the boundaries of synthetic methodology and functional material design.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3,3-dimethylbutan-1-ol
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InChI

InChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3
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InChI Key

DUXCSEISVMREAX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)CCO
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Molecular Formula

C6H14O
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DSSTOX Substance ID

DTXSID3060796
Record name 3,3-Dimethyl-1-butanol
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Molecular Weight

102.17 g/mol
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Physical Description

Colorless liquid with an odor like alcohol; [Alfa Aesar MSDS]
Record name 3,3-Dimethyl-1-butanol
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CAS No.

624-95-3, 26401-20-7
Record name 3,3-Dimethyl-1-butanol
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Foundational & Exploratory

An In-depth Technical Guide to the Isomers of C6H14O: Structure, Properties, and Experimental Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C6H14O represents a diverse array of isomeric compounds, primarily classified as alcohols and ethers. These isomers, while sharing the same atomic composition, exhibit distinct structural arrangements that lead to significant variations in their physicochemical properties and biological activities. A thorough understanding of these structural nuances is paramount for researchers in fields ranging from synthetic chemistry to drug development, where precise molecular architecture can dictate efficacy and safety. This guide provides a comprehensive overview of the structural isomers of C6H14O, their key quantitative properties, and detailed experimental protocols for their identification and characterization.

Isomeric Landscape of C6H14O

The isomers of C6H14O can be broadly categorized into two main functional groups: alcohols, characterized by the presence of a hydroxyl (-OH) group, and ethers, which feature an oxygen atom connected to two alkyl groups (R-O-R'). Within these categories, further classification is based on the carbon skeleton and the position of the functional group.

Alcohols (C6H13OH)

The alcohol isomers of C6H14O are numerous and can be classified as primary, secondary, or tertiary, depending on the substitution of the carbon atom bonded to the hydroxyl group.

  • Primary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom.

  • Secondary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms.

  • Tertiary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms.

The structural diversity of these alcohols, arising from variations in chain length and branching, significantly influences their properties.

Ethers (R-O-R')

The ether isomers of C6H14O are characterized by the arrangement of the six carbon atoms into two alkyl groups flanking the central oxygen atom. This leads to various isomeric possibilities based on the size and branching of these alkyl groups.

Data Presentation: Physicochemical Properties of C6H14O Isomers

The following tables summarize the key quantitative data for the alcohol and ether isomers of C6H14O, facilitating a comparative analysis of their properties.

Table 1: Physicochemical Properties of C6H14O Alcohol Isomers
IUPAC NameStructureBoiling Point (°C)Density (g/cm³)Solubility in Water
Primary Alcohols
Hexan-1-olCH₃(CH₂)₅OH1570.8145.9 g/L
2-Methylpentan-1-ol(CH₃)₂CH(CH₂)₂OH1480.82410 g/L
3-Methylpentan-1-olCH₃CH₂CH(CH₃)CH₂OH1520.8208.8 g/L
4-Methylpentan-1-ol(CH₃)₂CHCH₂CH₂OH151.9[1]0.8217.6 g/L[1]
2,2-Dimethylbutan-1-ol(CH₃)₃CCH₂OH1370.829Slightly soluble
2,3-Dimethylbutan-1-ol(CH₃)₂CHCH(CH₃)OH1450.831Slightly soluble
3,3-Dimethylbutan-1-ol(CH₃)₃CCH₂CH₂OH1430.825Slightly soluble
2-Ethylbutan-1-ol(CH₃CH₂)₂CHOH146.5[2]0.8326[2]4 g/L[3][4]
Secondary Alcohols
Hexan-2-olCH₃(CH₂)₃CH(OH)CH₃137.5[5]0.8132[5]15 g/L[5]
Hexan-3-olCH₃(CH₂)₂CH(OH)CH₂CH₃1350.81916 g/L
3-Methylpentan-2-olCH₃CH₂CH(CH₃)CH(OH)CH₃1320.822Moderately soluble
4-Methylpentan-2-ol(CH₃)₂CHCH₂CH(OH)CH₃1340.812Moderately soluble
2-Methylpentan-3-ol(CH₃)₂CHCH(OH)CH₂CH₃1270.819Moderately soluble
3,3-Dimethylbutan-2-ol(CH₃)₃CCH(OH)CH₃120.4[6]0.8122[6]25 g/L[7]
Tertiary Alcohols
2-Methylpentan-2-ol(CH₃)₂C(OH)CH₂CH₂CH₃121.1[8]0.8350[8]33 g/L[8]
3-Methylpentan-3-ol(CH₃CH₂)₂C(OH)CH₃122.4[9]0.8286[9]45 g/L[9]
2,3-Dimethylbutan-2-ol(CH₃)₂C(OH)CH(CH₃)₂1200.827Slightly soluble
Table 2: Physicochemical Properties of C6H14O Ether Isomers
IUPAC NameStructureBoiling Point (°C)Density (g/cm³)Solubility in Water
1-MethoxypentaneCH₃O(CH₂)₄CH₃99-1000.754Slightly soluble
2-MethoxypentaneCH₃OCH(CH₃)(CH₂)₂CH₃920.742Slightly soluble
3-MethoxypentaneCH₃OCH(CH₂CH₃)₂920.745Slightly soluble
1-EthoxybutaneCH₃CH₂O(CH₂)₃CH₃920.749Slightly soluble
2-EthoxybutaneCH₃CH₂OCH(CH₃)CH₂CH₃81[10][11]0.748-0.753[10]Insoluble[10]
1-PropoxypropaneCH₃(CH₂)₂O(CH₂)₂CH₃90[12]0.736[13]3 g/L[13]
2-Propoxypropane (Diisopropyl ether)(CH₃)₂CHOCH(CH₃)₂68.5[14]0.725[14]2 g/L[14]
2-Methyl-1-methoxypropane(CH₃)₂CHCH₂OCH₃860.735Slightly soluble
2-Methyl-2-methoxypropane (MTBE)(CH₃)₃COCH₃55.2[15]0.74[15]Miscible[15]

Mandatory Visualization

Isomer_Classification C6H14O C6H14O Alcohols Alcohols C6H14O->Alcohols Ethers Ethers C6H14O->Ethers Primary Primary Alcohols->Primary Secondary Secondary Alcohols->Secondary Tertiary Tertiary Alcohols->Tertiary Symmetrical Symmetrical Ethers->Symmetrical Unsymmetrical Unsymmetrical Ethers->Unsymmetrical

Caption: Classification of C6H14O Isomers.

Experimental Protocols

The definitive identification and differentiation of C6H14O isomers necessitate a combination of spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis of C6H14O Isomers

1. Synthesis of Hexan-1-ol (Primary Alcohol) via Grignard Reaction:

  • Materials: 1-Bromopentane, Magnesium turnings, Dry diethyl ether, Paraformaldehyde, Dilute HCl, Saturated NaHCO₃ solution, Anhydrous MgSO₄.

  • Procedure:

    • Prepare a Grignard reagent by adding a solution of 1-bromopentane in dry diethyl ether dropwise to magnesium turnings in a flask equipped with a reflux condenser.

    • Once the Grignard reagent formation is complete, cool the mixture and add paraformaldehyde in small portions.

    • Stir the reaction mixture at room temperature for 2 hours, then reflux for 1 hour.

    • Cool the mixture and hydrolyze by slowly adding dilute HCl.

    • Separate the ether layer, wash with saturated NaHCO₃ solution and water, then dry over anhydrous MgSO₄.

    • Remove the ether by distillation, and purify the resulting hexan-1-ol by fractional distillation.

2. Synthesis of Di-n-propyl Ether (Symmetrical Ether) via Williamson Ether Synthesis:

  • Materials: Propan-1-ol, Sodium metal, 1-Bromopropane, Diethyl ether.

  • Procedure:

    • Prepare sodium propoxide by carefully adding sodium metal to an excess of dry propan-1-ol.

    • After the reaction is complete, add 1-bromopropane to the sodium propoxide solution.

    • Reflux the mixture for 2-3 hours to ensure complete reaction.

    • Distill the mixture to remove the excess propan-1-ol.

    • Add water to the residue to dissolve the sodium bromide and separate the upper layer of di-n-propyl ether.

    • Wash the ether layer with water, dry over anhydrous CaCl₂, and purify by distillation.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

  • Objective: To determine the carbon skeleton and the position of the hydroxyl or ether functional group.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Protocol:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ):

      • Alcohols: The proton on the carbon bearing the -OH group (CH-OH) typically appears between 3.3-4.0 ppm. The -OH proton itself is a broad singlet and its chemical shift is concentration-dependent.

      • Ethers: Protons on carbons adjacent to the oxygen (CH-O-C) are deshielded and appear in the range of 3.3-4.0 ppm.

    • Analyze the splitting patterns (multiplicity) to deduce the connectivity of adjacent protons.

  • ¹³C NMR and DEPT Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

    • Acquire DEPT-90 and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups.

      • DEPT-90: Shows only CH signals.

      • DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

    • Analyze the chemical shifts:

      • Alcohols: The carbon attached to the -OH group (C-OH) is deshielded and appears in the range of 50-80 ppm.

      • Ethers: Carbons bonded to the ether oxygen (C-O) are also deshielded and resonate in the 60-90 ppm range.

2. Infrared (IR) Spectroscopy for Functional Group Identification:

  • Objective: To confirm the presence of a hydroxyl group (alcohol) or the C-O-C linkage (ether) and the absence of other functional groups (e.g., C=O).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (NaCl or KBr).

  • Protocol:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Alcohol Identification: Look for a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. The C-O stretching vibration will appear as a strong band in the 1000-1260 cm⁻¹ region.

    • Ether Identification: The most characteristic absorption for ethers is the strong C-O-C stretching band in the 1000-1300 cm⁻¹ region. The absence of a broad O-H band and a C=O band (around 1700 cm⁻¹) is also indicative of an ether.

3. Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis:

  • Objective: To determine the molecular weight of the isomer and analyze its fragmentation pattern to aid in structural identification.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of mixtures.

  • Protocol:

    • Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC).

    • Ionize the molecules (e.g., using Electron Ionization - EI).

    • Detect the mass-to-charge ratio (m/z) of the molecular ion (M⁺) and fragment ions.

    • Molecular Ion: The molecular ion peak for C6H14O will appear at m/z = 102.

    • Fragmentation Analysis:

      • Alcohols: Often show a prominent M-18 peak due to the loss of a water molecule. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is also a common fragmentation pathway, leading to characteristic fragment ions.

      • Ethers: Also undergo alpha-cleavage, breaking the C-C bond next to the oxygen. Cleavage of the C-O bond can also occur. The fragmentation patterns will be distinct for different ether isomers.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, DEPT) (Structural Elucidation) Purification->NMR Data_Analysis Data Interpretation & Structure Determination IR->Data_Analysis MS->Data_Analysis NMR->Data_Analysis

Caption: Experimental Workflow for C6H14O Isomer Identification.

Conclusion

The structural isomers of C6H14O provide a rich landscape for the study of structure-property relationships. For researchers in the chemical and pharmaceutical sciences, a detailed understanding of the subtle differences between these alcohols and ethers is crucial for the rational design and synthesis of molecules with desired characteristics. The systematic application of the experimental protocols outlined in this guide, particularly the combined use of NMR, IR, and mass spectrometry, allows for the unambiguous identification and characterization of these isomers, paving the way for their effective utilization in various scientific and industrial applications.

References

The Biological Activity of 3,3-Dimethyl-1-Butanol as a TMAO Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylamine N-oxide (TMAO) is a gut microbiota-derived metabolite increasingly implicated in the pathogenesis of cardiovascular and other inflammatory diseases. A key strategy to mitigate the adverse effects of TMAO is to inhibit its production. 3,3-dimethyl-1-butanol (DMB), a structural analog of choline, has emerged as a promising non-lethal inhibitor of trimethylamine (TMA) formation, the precursor to TMAO. This technical guide provides a comprehensive overview of the biological activity of DMB as a TMAO inhibitor, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biochemical pathways and experimental workflows. Recent findings suggesting alternative mechanisms of action for DMB are also discussed, offering a complete and nuanced perspective for researchers in the field.

The TMAO Production Pathway and the Role of this compound

TMAO is the end product of a multi-step metabolic process that begins in the gut. Dietary nutrients rich in trimethylamine moieties, such as choline, phosphatidylcholine, and L-carnitine, are metabolized by specific gut microbial enzymes to produce TMA.[1] This volatile compound is then absorbed into the bloodstream, transported to the liver, and oxidized by flavin-containing monooxygenase 3 (FMO3) to form TMAO.[2]

This compound primarily acts by inhibiting the first and rate-limiting step of this pathway: the microbial conversion of choline and other precursors to TMA.[3] As a structural analog of choline, DMB competitively inhibits microbial TMA lyases, particularly the choline TMA lyase enzyme complex (CutC/D).[4] This non-lethal inhibition reduces the production of TMA without significantly altering the composition of the gut microbiota.[3]

TMAO_Production_Pathway cluster_gut Gut Lumen cluster_host Host Dietary Precursors Dietary Precursors Gut Microbiota Gut Microbiota Dietary Precursors->Gut Microbiota Metabolism by TMA Lyases TMA Lyases (e.g., CutC/D, CntA/B) Gut Microbiota->TMA Lyases expresses TMA Trimethylamine (TMA) TMA Lyases->TMA produces Liver Liver TMA->Liver Absorption & Portal Circulation DMB This compound (DMB) DMB->TMA Lyases Inhibits FMO3 Flavin-containing monooxygenase 3 (FMO3) Liver->FMO3 contains TMAO Trimethylamine N-oxide (TMAO) FMO3->TMAO oxidizes TMA to Circulation Circulation TMAO->Circulation Enters

Figure 1: TMAO Production and DMB Inhibition Pathway.

Quantitative Data on the Inhibitory Activity of this compound

The inhibitory effects of DMB on TMA and TMAO production have been quantified in both in vitro and in vivo studies. The following tables summarize the key findings from the scientific literature.

Table 1: In Vitro Inhibition of TMA Production by this compound
Assay SystemSubstrateDMB Concentration% Inhibition of TMA ProductionIC50Reference
Recombinant E. coli expressing CutC/Dd9-Choline (100 µM)Not specifiedNot specified~10 µM[4]
Human Fecal Slurry FermentationCholine (100 µM)10 mM~50%Not reported[5][6]
Table 2: In Vivo Reduction of Plasma TMAO by this compound in Murine Models
Mouse ModelDietDMB AdministrationDurationPlasma TMAO ReductionReference
ApoE-/-1% Choline-supplemented1% (v/v) in drinking waterNot specifiedFrom 22.1 µM to 15.9 µM[2]
C57BL/6NStandard Chow1% (v/v) in drinking water3 to 9 monthsLower in DMB-treated vs. control at 27 months[7]
C57BL/6J ApoE-/-1% Choline or 1% Carnitine1% (v/v) in drinking waterNot specifiedSignificantly reduced vs. control
Mice on choline-supplemented diet1.3% (v/v) in drinking water6 weeksSignificantly reduced vs. control[8]

Note: A recent 2025 study on a collagen-induced arthritis mouse model reported that 1% DMB in drinking water did not reduce cecal TMA or circulating TMAO levels, suggesting that the therapeutic effects observed in that model may be independent of TMAO inhibition.[9] This highlights the need for further research to fully elucidate the mechanisms of action of DMB in different disease contexts.

Experimental Protocols

The following sections provide generalized methodologies for key experiments cited in the literature on the biological activity of this compound.

In Vitro Microbial TMA Lyase Inhibition Assay

This protocol describes a method to assess the inhibitory potential of DMB on microbial choline TMA lyase activity using a recombinant E. coli system.

Objective: To determine the IC50 of DMB for the inhibition of choline TMA lyase (CutC/D).

Materials:

  • Recombinant E. coli expressing the cutC and cutD genes from a TMA-producing bacterium (e.g., Proteus mirabilis).

  • Lysis buffer (e.g., BugBuster).

  • d9-labeled choline (substrate).

  • This compound (inhibitor).

  • Quenching solution (e.g., perchloric acid).

  • LC-MS/MS system for TMA quantification.

Procedure:

  • Culture the recombinant E. coli and induce the expression of CutC/D.

  • Harvest the cells and prepare a cell lysate using a suitable lysis buffer.

  • In a multi-well plate, add the cell lysate to a reaction buffer.

  • Add varying concentrations of DMB to the wells.

  • Initiate the reaction by adding a fixed concentration of d9-choline (e.g., 100 µM).

  • Incubate the plate at 37°C for a defined period.

  • Stop the reaction by adding a quenching solution.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the production of d9-TMA using LC-MS/MS.

  • Calculate the percentage of inhibition for each DMB concentration and determine the IC50 value.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture Recombinant E. coli (expressing CutC/D) lysis Prepare Cell Lysate culture->lysis plate_prep Plate Preparation: Add Lysate and DMB lysis->plate_prep reaction Initiate Reaction with d9-Choline plate_prep->reaction incubation Incubate at 37°C reaction->incubation quenching Stop Reaction incubation->quenching centrifugation Centrifuge and Collect Supernatant quenching->centrifugation lcms LC-MS/MS Analysis of d9-TMA centrifugation->lcms calculation Calculate % Inhibition and IC50 lcms->calculation

Figure 2: In Vitro TMA Lyase Inhibition Assay Workflow.
In Vivo Evaluation of DMB in a Murine Model of Diet-Induced TMAO Production

This protocol outlines a general procedure for assessing the efficacy of DMB in reducing plasma TMAO levels in mice fed a TMA-precursor rich diet.

Objective: To determine the effect of oral DMB administration on plasma TMAO levels in vivo.

Materials:

  • Male C57BL/6J or ApoE-/- mice.

  • Control diet (chow).

  • High-choline (e.g., 1% w/w) or high-carnitine diet.

  • This compound.

  • Blood collection supplies (e.g., EDTA tubes).

  • LC-MS/MS system for TMAO quantification.

Procedure:

  • Acclimatize mice to the housing conditions for at least one week.

  • Divide the mice into experimental groups (e.g., chow, chow + DMB, high-choline, high-choline + DMB).

  • Provide the respective diets to the mice.

  • Administer DMB to the treatment groups, typically by dissolving it in the drinking water (e.g., 1% v/v).

  • Monitor the health of the animals and their food and water consumption throughout the study.

  • At the end of the study period (e.g., 6-8 weeks), collect blood samples via a suitable method (e.g., cardiac puncture) into EDTA tubes.

  • Prepare plasma by centrifuging the blood samples.

  • Extract TMAO from the plasma samples.

  • Quantify plasma TMAO levels using a validated LC-MS/MS method.

  • Perform statistical analysis to compare TMAO levels between the different experimental groups.

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment Period cluster_sampling_analysis Sampling and Analysis acclimatize Acclimatize Mice grouping Group Allocation and Diet/DMB Administration acclimatize->grouping monitoring Monitor Animal Health and Food/Water Intake grouping->monitoring blood_collection Blood Collection monitoring->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms_analysis LC-MS/MS for TMAO Quantification plasma_prep->lcms_analysis stats Statistical Analysis lcms_analysis->stats signaling_pathway TMAO Elevated TMAO Macrophage Macrophage TMAO->Macrophage Endothelial_Cells Endothelial_Cells TMAO->Endothelial_Cells Platelets Platelets TMAO->Platelets Foam_Cell Foam Cell Formation Macrophage->Foam_Cell Inflammation Vascular Inflammation (e.g., NF-κB activation) Endothelial_Cells->Inflammation Thrombosis Enhanced Platelet Aggregation & Thrombosis Platelets->Thrombosis Atherosclerosis Atherosclerosis Foam_Cell->Atherosclerosis Inflammation->Atherosclerosis Thrombosis->Atherosclerosis DMB This compound DMB->TMAO Reduces

References

An In-depth Technical Guide to the Thermodynamic Properties and Boiling Point of 3,3-dimethyl-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the thermodynamic properties of 3,3-dimethyl-1-butanol, with a specific focus on its boiling point. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. This document outlines key physical and thermodynamic data, details experimental methodologies for their determination, and includes relevant safety information.

Physical Properties of this compound

This compound, also known as neohexanol, is a branched-chain alcohol. Its physical properties are summarized in the table below.

PropertyValueUnits
Molecular FormulaC6H14O
Molar Mass102.177 g/mol
Boiling Point143°C
Melting Point-60°C
Density (at 25 °C)0.844g/cm³
Refractive Index (n20/D)1.414

Thermodynamic Properties of this compound

The thermodynamic properties of this compound are crucial for understanding its behavior in various chemical and physical processes.

PropertyValueUnits
Enthalpy of Vaporization (ΔvapH°)415 ± 2kJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°)-kJ/mol
Enthalpy of Fusion (ΔfusH°)-kJ/mol
Ideal Gas Heat Capacity (Cp,gas)-J/mol·K
Liquid Phase Heat Capacity (Cp,liquid)-J/mol·K

Experimental Protocols

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for its determination.

a) Distillation Method

Simple distillation is a common and effective method for determining the boiling point of a pure liquid.[1]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure:

    • The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The flask is heated, and as the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

    • The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid.[1]

b) Thiele Tube Method

This micro method is suitable when only a small amount of the substance is available.[2]

  • Apparatus: A Thiele tube, a small test tube, a capillary tube, a thermometer, and a heat source.

  • Procedure:

    • A small amount of the liquid is placed in the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed in the test tube.

    • The test tube is attached to a thermometer and placed in the Thiele tube containing a high-boiling point oil.

    • The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2]

3.2. Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) is the amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.[3] It can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation.

  • Apparatus: A system to control and measure the temperature and pressure of the liquid sample.

  • Procedure:

    • The vapor pressure of this compound is measured at various temperatures.

    • The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).

    • The slope of the resulting line is equal to -ΔHvap/R, where R is the ideal gas constant.

    • The enthalpy of vaporization can then be calculated from the slope of the line.

Visualizations

BoilingPointDeterminationWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start sample Obtain this compound Sample start->sample setup Assemble Apparatus (Distillation or Thiele Tube) sample->setup heat Apply Heat setup->heat observe Observe Phase Change (Boiling/Vaporization) heat->observe record Record Stable Temperature observe->record correct Correct for Atmospheric Pressure (if necessary) record->correct result Final Boiling Point correct->result

Caption: Workflow for the experimental determination of the boiling point.

Safety Information

This compound is a flammable liquid and vapor.[4][5] Appropriate safety precautions should be taken when handling this chemical.

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[4][5]

  • Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[4][5]

  • First Aid: In case of skin contact, rinse with water. If inhaled, move to fresh air. In case of eye contact, rinse with plenty of water. Seek medical attention if symptoms persist.[5]

This guide provides a foundational understanding of the thermodynamic properties of this compound. For more specific applications, further experimental validation is recommended.

References

Harnessing Novel Therapeutic Avenues in Cardiovascular Disease: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Cardiovascular disease (CVD) remains the foremost cause of global morbidity and mortality.[1][2] Despite significant therapeutic progress, the increasing prevalence of CVD, driven by an aging population and lifestyle factors, necessitates the exploration of innovative research applications.[3] This technical guide provides an in-depth overview of key emerging areas in cardiovascular research, offering detailed insights for scientists and drug development professionals. We will delve into the roles of inflammation and immunity, metabolic remodeling, the revolutionary potential of gene editing, the application of artificial intelligence in drug discovery, and the clinical utility of novel biomarkers. This document is designed to be a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and visualizations of complex biological pathways and workflows.

Immuno-Inflammatory Mechanisms in Atherosclerosis

Accumulating evidence firmly establishes atherosclerosis as a chronic inflammatory disease of the arterial wall.[4][5][6] Both the innate and adaptive immune systems are integral to all stages of atherosclerosis, from the initial fatty streak formation to the eventual rupture of vulnerable plaques.[6] This understanding has opened new therapeutic avenues targeting specific inflammatory pathways to mitigate cardiovascular risk beyond traditional lipid-lowering strategies.[6][7]

Key Signaling Pathways

A critical pathway involves the recruitment of immune cells into the arterial intima. Dendritic cells within atherosclerotic lesions produce chemokines, such as CCL17, which attract T cells, key players in the adaptive immune response.[8] Elevated serum levels of CCL17 are associated with an increased risk of atherosclerosis.[8] Targeting this signaling cascade represents a promising strategy to impede the progression of the disease.[8] Another pivotal pathway is mediated by the pro-inflammatory cytokine Interleukin-1β (IL-1β), which has been shown to be a key driver of inflammation in atherosclerosis.[7]

CCL17_Signaling_Pathway cluster_vessel Arterial Intima DC Dendritic Cell T_Cell T Cell DC->T_Cell CCL17 Plaque Atherosclerotic Plaque T_Cell->Plaque Promotes Inflammation & Plaque Growth caption CCL17 signaling in atherosclerosis.

CCL17 signaling in atherosclerosis.
Quantitative Data from Clinical Trials

The potential of anti-inflammatory therapies has been validated in large-scale clinical trials. The Canakinumab Anti-Inflammatory Thrombosis Outcomes Study (CANTOS) was a landmark trial that demonstrated the efficacy of targeting the IL-1β pathway.

Trial Intervention Patient Population Primary Endpoint Key Finding Reference
CANTOS Canakinumab (monoclonal antibody against IL-1β)Patients with a history of myocardial infarction and high-sensitivity C-reactive protein (hsCRP) ≥2 mg/LNonfatal myocardial infarction, nonfatal stroke, or cardiovascular death15% relative risk reduction in the primary endpoint with the 150-mg dose compared to placebo.[6][7]
COLCOT ColchicinePatients with a recent myocardial infarctionComposite of cardiovascular death, resuscitated cardiac arrest, myocardial infarction, stroke, or urgent hospitalization for angina23% relative risk reduction in the primary endpoint compared to placebo.[9]
Experimental Protocol: Induction of Atherosclerosis in Apolipoprotein E-Deficient (ApoE-/-) Mice

The ApoE-/- mouse is one of the most widely used animal models for studying atherosclerosis due to its susceptibility to developing dyslipidemia and subsequent atherosclerotic plaques.[10][11]

Objective: To induce the formation of advanced atherosclerotic lesions in ApoE-/- mice.

Materials:

  • Apolipoprotein E-deficient (ApoE-/-) mice (e.g., C57BL/6J background), typically 6-8 weeks old.[12]

  • High-fat, Western-type diet (e.g., containing 21% fat by weight and 0.15-0.2% cholesterol).[12]

  • Standard animal housing and care facilities.

  • Anesthesia (e.g., isoflurane).

  • Surgical tools for perfusion and tissue harvesting.

  • Phosphate-buffered saline (PBS).

  • 4% paraformaldehyde (PFA) for fixation.

  • Oil Red O stain for lipid visualization.

  • Microscope for imaging.

Procedure:

  • Acclimatization: House ApoE-/- mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.

  • Dietary Intervention: At 8 weeks of age, switch the mice from a standard chow diet to a high-fat, Western-type diet.[12]

  • Experimental Duration: Maintain the mice on the high-fat diet for a period of 12 to 16 weeks to allow for the development of advanced atherosclerotic lesions.[12]

  • Tissue Harvesting:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

    • Perform a thoracotomy to expose the heart and major vessels.

    • Perfuse the circulatory system via the left ventricle with cold PBS to flush out blood, followed by perfusion with 4% PFA to fix the tissues.

    • Carefully dissect the aorta from the heart to the iliac bifurcation.

  • Lesion Analysis:

    • Clean the harvested aorta of any surrounding adipose and connective tissue.

    • Cut the aorta longitudinally and pin it flat on a black wax dissecting pan.

    • Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.

    • Capture high-resolution images of the stained aorta.

    • Quantify the atherosclerotic lesion area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).

Metabolic Remodeling in Heart Failure

The healthy heart is metabolically flexible, primarily relying on fatty acid oxidation for its immense ATP requirements.[13][14] However, in the context of heart failure (HF), the heart undergoes a significant metabolic shift. This remodeling involves a decreased reliance on fatty acids and an increased utilization of glucose, ketones, and lactate.[13][15] This transition is not merely an adaptation but also contributes to the pathophysiology of HF through mechanisms beyond ATP depletion, including oxidative stress and structural remodeling.[15]

Key Metabolic Pathways

In the failing heart, fatty acid oxidation is impaired, leading to reduced ATP production.[14][15] Concurrently, there is a shift towards anaerobic glycolytic metabolism.[13] While glucose oxidation may be decreased, other non-ATP-generating pathways of glucose metabolism, such as the hexosamine biosynthesis pathway (HBP) and the pentose phosphate pathway (PPP), are induced.[15] The failing heart also increases its uptake of ketones and lactate as alternative fuel sources.[13]

Metabolic_Shift_HF cluster_healthy Healthy Heart Metabolism cluster_failing Failing Heart Metabolism FAO_H Fatty Acid Oxidation (Major ATP Source) ATP_H Efficient ATP Production FAO_H->ATP_H GO_H Glucose Oxidation (Minor ATP Source) GO_H->ATP_H FAO_F ↓ Fatty Acid Oxidation ATP_F Inefficient ATP Production (Energy Deficit) FAO_F->ATP_F GO_F ↑ Glycolysis ↓ Glucose Oxidation GO_F->ATP_F Keto_Lact ↑ Ketone & Lactate Utilization Keto_Lact->ATP_F caption Metabolic shift in heart failure.

Metabolic shift in heart failure.
Quantitative Data: Substrate Utilization

Studies using arterio-venous metabolomics have quantified the changes in substrate uptake and release in healthy versus failing human hearts.

Metabolite Class Healthy Human Heart Failing Human Heart Key Observation Reference
Fatty Acids High Uptake (Primary Fuel)Decreased UptakeShift away from fatty acids as the primary energy source.[13]
Glucose Limited UptakeIncreased Uptake (Glycolysis)Increased reliance on glucose metabolism.[13]
Ketones Minimal UptakeIncreased UptakeUtilization of ketones as an alternative, protective fuel source.[13]
Lactate Minimal UptakeIncreased UptakeIncreased utilization of lactate for energy.[13]
Amino Acids Net ReleaseNet ReleaseContinued release, with potential alterations in specific amino acid profiles.[13]
Experimental Protocol: Arterio-Venous Metabolomics for Cardiac Substrate Utilization

This powerful technique measures the difference in metabolite concentrations between arterial blood entering the heart and coronary sinus blood leaving the heart to quantify myocardial substrate uptake and release.[13]

Objective: To determine the net balance of metabolites (e.g., fatty acids, glucose, lactate, ketones, amino acids) across the human heart.

Materials:

  • Cardiac catheterization laboratory.

  • Catheters for accessing the aortic root (arterial sample) and the coronary sinus (venous sample).

  • Heparinized blood collection tubes.

  • Centrifuge for plasma separation.

  • -80°C freezer for sample storage.

  • Mass spectrometry platform (e.g., LC-MS/MS) for metabolite quantification.

  • Metabolite standards for calibration.

Procedure:

  • Patient Preparation: Patients fast overnight before the procedure. Informed consent is obtained.

  • Catheterization: Under sterile conditions, catheters are inserted via a peripheral artery and vein. One catheter is advanced to the aortic root to sample arterial blood, and another is advanced into the coronary sinus to sample the venous effluent from the myocardium.

  • Blood Sampling:

    • Simultaneously draw paired blood samples from the aortic root and the coronary sinus.

    • Collect samples into pre-chilled, heparinized tubes.

    • Immediately place samples on ice to quench metabolic activity.

  • Sample Processing:

    • Within 30 minutes of collection, centrifuge the blood samples at 4°C to separate plasma.

    • Aliquot the plasma into cryovials and snap-freeze in liquid nitrogen.

    • Store samples at -80°C until analysis.

  • Metabolomic Analysis:

    • Thaw plasma samples on ice.

    • Perform metabolite extraction using a suitable method (e.g., protein precipitation with cold methanol).

    • Analyze the extracts using a targeted or untargeted mass spectrometry-based metabolomics platform.

    • Quantify the concentration of key metabolites in each arterial and venous sample by comparing against a standard curve.

  • Data Analysis:

    • For each metabolite, calculate the arterio-venous (A-V) concentration difference by subtracting the coronary sinus (venous) concentration from the aortic root (arterial) concentration.

    • A positive A-V difference indicates net myocardial uptake of the metabolite.

    • A negative A-V difference indicates net myocardial release of the metabolite.

    • Statistical analysis is performed to compare A-V differences between healthy control subjects and patients with heart failure.

Gene Editing for Modeling and Treating CVD

The advent of CRISPR-Cas9 genome editing has ushered in a new era for cardiovascular research, providing powerful tools to model diseases and develop novel therapeutic strategies.[16][17] This technology allows for precise modification of the genome, enabling the creation of isogenic cell lines and animal models to study disease mechanisms, as well as the potential for direct in vivo correction of pathogenic mutations.[16][18]

Experimental Workflow: CRISPR-iPSC for Disease Modeling

Human induced pluripotent stem cells (iPSCs) can be differentiated into cardiomyocytes (iPSC-CMs) and other cardiac cell types, offering a patient-specific, in vitro platform.[18] Combining iPSC technology with CRISPR-Cas9 allows for precise genetic manipulation to investigate the functional consequences of specific mutations.[16]

CRISPR_iPSC_Workflow Patient_Cells Patient Somatic Cells (e.g., Fibroblasts) Reprogramming Reprogramming Patient_Cells->Reprogramming Patient_iPSC Patient-derived iPSC (with mutation) Reprogramming->Patient_iPSC CRISPR_Correction CRISPR-Cas9 Gene Correction Patient_iPSC->CRISPR_Correction Differentiation1 Differentiation Patient_iPSC->Differentiation1 Healthy_iPSC Healthy Control iPSC (Wild-Type) CRISPR_Introduction CRISPR-Cas9 Mutation Introduction Healthy_iPSC->CRISPR_Introduction Corrected_iPSC Corrected Isogenic iPSC (Wild-Type) CRISPR_Correction->Corrected_iPSC Mutated_iPSC Mutated Isogenic iPSC (with mutation) CRISPR_Introduction->Mutated_iPSC Differentiation2 Differentiation Corrected_iPSC->Differentiation2 Differentiation3 Differentiation Mutated_iPSC->Differentiation3 Patient_CM Patient iPSC-CMs Differentiation1->Patient_CM Corrected_CM Corrected iPSC-CMs Differentiation2->Corrected_CM Mutated_CM Mutated iPSC-CMs Differentiation3->Mutated_CM Phenotype Phenotypic Comparison (e.g., Electrophysiology, Contractility, Metabolism, Gene Expression) Patient_CM->Phenotype Corrected_CM->Phenotype Mutated_CM->Phenotype caption CRISPR-iPSC workflow for CVD modeling.

CRISPR-iPSC workflow for CVD modeling.
Quantitative Data: Gene Therapy Clinical Trials for CVD

Several gene therapies for cardiovascular diseases are currently in clinical development, targeting a range of monogenic disorders.

Disease Gene Target Therapeutic Approach Delivery Vector Phase Identifier Reference
Hypertrophic Cardiomyopathy (HCM)MYBPC3Gene replacementAAVPreclinical/Phase I-[17][19]
Familial Hypercholesterolemia (FH)PCSK9Base editing (inactivation)Lipid Nanoparticle (LNP)Phase INCT05398029[19]
Danon DiseaseLAMP2Gene replacementAAV9Phase I/IINCT03882437[19]
Duchenne Muscular Dystrophy (DMD)DMDGene replacement (micro-dystrophin)AAVPhase IIINCT03375164[19]
Experimental Protocol: AAV9-Mediated Gene Editing in Cardiomyocytes

Adeno-associated virus serotype 9 (AAV9) is a widely used vector for cardiac gene delivery due to its high tropism for cardiomyocytes.[17]

Objective: To deliver CRISPR-Cas9 components to iPSC-derived cardiomyocytes for targeted gene editing.

Materials:

  • High-titer AAV9 vectors co-expressing SpCas9 and a gene-specific single guide RNA (sgRNA).

  • iPSC-derived cardiomyocytes cultured in appropriate media.

  • Multi-well culture plates.

  • Standard cell culture incubator (37°C, 5% CO2).

  • Reagents for DNA extraction and PCR.

  • Sanger sequencing or next-generation sequencing (NGS) service.

  • Reagents for off-target analysis (e.g., GUIDE-seq, CIRCLE-seq).

Procedure:

  • Cell Culture: Plate iPSC-CMs at a desired density in multi-well plates and allow them to form a confluent, beating monolayer.

  • AAV9 Transduction:

    • Calculate the required volume of AAV9 vector to achieve the desired multiplicity of infection (MOI). MOIs typically range from 1x10^4 to 1x10^6 vector genomes per cell.

    • Dilute the AAV9 vector in fresh cell culture medium.

    • Remove the old medium from the iPSC-CMs and replace it with the AAV9-containing medium.

    • Incubate the cells for 24-48 hours to allow for viral transduction.

  • Post-Transduction Culture: After the incubation period, replace the virus-containing medium with fresh medium. Culture the cells for an additional 5-10 days to allow for robust expression of Cas9 and sgRNA, and for the editing process to occur.

  • Assessment of Editing Efficiency:

    • Harvest a subset of the transduced cells and extract genomic DNA.

    • Amplify the target genomic region using PCR.

    • Analyze the PCR product using Sanger sequencing and a TIDE (Tracking of Indels by Decomposition) analysis tool to quantify the percentage of insertions and deletions (indels). Alternatively, use NGS for more comprehensive analysis.

  • Off-Target Analysis:

    • Perform computational prediction of potential off-target sites.

    • Experimentally validate off-target editing at high-probability sites by PCR and sequencing of the genomic DNA from transduced cells.

    • For a more unbiased assessment, employ methods like GUIDE-seq or CIRCLE-seq.

  • Functional Analysis: Use the remaining gene-edited iPSC-CMs for downstream functional assays (e.g., calcium imaging, contractility measurements, electrophysiology) to assess the phenotypic consequences of the gene edit.

Artificial Intelligence in Cardiovascular Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize cardiovascular pharmacotherapy by accelerating drug discovery, optimizing clinical trials, and enabling personalized medicine.[20][21] These computational methods can analyze vast and complex biomedical datasets to identify novel drug targets, predict compound efficacy and safety, and stratify patient populations.[20]

Logical Workflow: AI-Driven Drug Discovery

The integration of AI/ML spans the entire drug development pipeline, from initial hypothesis generation to post-market surveillance.

AI_Drug_Discovery_Workflow Data Data Integration (Genomics, Proteomics, Clinical Data, Literature) Target_ID 1. Target Identification (ML identifies novel patterns) Data->Target_ID Drug_Design 2. Drug Design & Repurposing (In silico modeling) Target_ID->Drug_Design Predict_Efficacy 3. Efficacy & Safety Prediction (Predictive models for ADMET) Drug_Design->Predict_Efficacy Clinical_Trials 4. Clinical Trial Optimization (Patient stratification, Endpoint prediction) Predict_Efficacy->Clinical_Trials Personalized_Med 5. Personalized Medicine (Tailoring interventions) Clinical_Trials->Personalized_Med caption AI-driven cardiovascular drug discovery.

AI-driven cardiovascular drug discovery.
Quantitative Data: Examples of AI/ML Applications

AI models have demonstrated strong performance in various cardiovascular pharmacotherapy applications.

Application Area AI/ML Model Used Task Performance Metric Reference
Adverse Event Prediction Random Forest, Gradient BoostingPredict renal adverse events from RAAS inhibitors.High performance (specific metrics not detailed).[20]
Adverse Event Prediction Machine Learning Model (unspecified)Predict hypokalemia in hypertensive patients on diuretics.High performance (lacked external validation).[20]
Drug Discovery Deep LearningPredict protein structure (e.g., AlphaFold).High accuracy in structure prediction.[22]
Image Analysis Deep Learning (e.g., CathAI, DeepCoro)Measure stenosis severity on coronary angiograms.High accuracy, enabling rapid screening.[22]
Experimental Protocol: Developing an ML Model to Predict Drug Side Effects

This protocol outlines a general methodology for creating a machine learning model to predict adverse drug reactions (ADRs) in cardiovascular patients.[20]

Objective: To build and validate a predictive model for a specific ADR associated with a cardiovascular drug.

Materials:

  • Large-scale patient dataset (e.g., electronic health records, clinical trial data) containing patient demographics, clinical characteristics, comorbidities, concomitant medications, genetic information, and outcomes (presence/absence of the ADR).

  • Computing resources (e.g., cloud computing platform or local high-performance server).

  • Programming environment (e.g., Python) with data science libraries (e.g., Pandas, Scikit-learn, TensorFlow/PyTorch).

Procedure:

  • Data Acquisition and Preprocessing:

    • Collect and integrate data from various sources.

    • Clean the data: handle missing values (e.g., through imputation), correct errors, and standardize formats.

    • Define the outcome variable (e.g., binary indicator for the occurrence of the ADR within a specific timeframe).

  • Feature Engineering and Selection:

    • Create relevant features from the raw data (e.g., calculate polypharmacy scores, create interaction terms).

    • Select the most informative features using methods like recursive feature elimination, LASSO regression, or feature importance scores from tree-based models.

  • Model Selection and Training:

    • Split the dataset into training, validation, and testing sets (e.g., 70%/15%/15% split).

    • Choose several candidate ML models suitable for the prediction task (e.g., Logistic Regression, Support Vector Machines, Random Forest, Gradient Boosting Machines, Neural Networks).

    • Train each model on the training dataset. Use the validation set to tune hyperparameters (e.g., using grid search or Bayesian optimization) to prevent overfitting.

  • Model Evaluation:

    • Evaluate the performance of the final, tuned models on the unseen testing set.

    • Use appropriate performance metrics for the clinical context, such as:

      • Area Under the Receiver Operating Characteristic Curve (AUC-ROC): Overall model discrimination.

      • Precision-Recall Curve (PRC): Useful for imbalanced datasets where the ADR is rare.

      • Sensitivity (Recall), Specificity, Positive Predictive Value (PPV), Negative Predictive Value (NPV).

  • Model Interpretation and Validation:

    • Use model interpretation techniques (e.g., SHAP - SHapley Additive exPlanations) to understand which features are driving the model's predictions.

    • Perform external validation by testing the model on a completely independent dataset from a different patient population or healthcare system to assess its generalizability.[20]

  • Deployment (Prospective): If validated successfully, the model can be integrated into clinical decision support systems to flag high-risk patients for closer monitoring or alternative therapies.

Novel Biomarkers for Precision Cardiology

Cardiovascular biomarkers are indispensable tools for diagnosis, prognosis, and risk stratification.[1][23] While traditional markers like troponins and B-type natriuretic peptides (BNP) are mainstays in clinical practice, research continues to uncover novel biomarkers that provide deeper insights into specific pathophysiological processes such as inflammation, fibrosis, and metabolic dysregulation.[1][2][24]

Logical Relationship: Categorization of Cardiovascular Biomarkers

Biomarkers can be categorized based on the biological pathway they represent, aiding in a more nuanced understanding of a patient's disease state.

Categorization of cardiovascular biomarkers.
Quantitative Data: Key Cardiovascular Biomarkers

This table summarizes established and emerging biomarkers, their pathophysiological role, and clinical utility.

Biomarker Category Pathophysiological Role Primary Clinical Application Reference
Cardiac Troponins (cTnI, cTnT) Myocardial InjuryReleased from damaged cardiomyocytes.Gold standard for diagnosis of myocardial infarction.[1][1][24]
BNP / NT-proBNP Myocardial StressReleased in response to ventricular stretch and pressure overload.Diagnosis, prognosis, and management of heart failure.[24][1][24]
hs-CRP InflammationSystemic marker of inflammation.Risk stratification for future cardiovascular events.[23][25][23][25][26]
Galectin-3 Fibrosis / RemodelingMediates tissue fibrosis and inflammation.Prognosis in heart failure; identifies patients at risk for adverse remodeling.[24][1][24]
ST2 (soluble) Myocardial Stress / FibrosisReceptor for IL-33; levels increase with myocardial strain and fibrosis.Prognosis in heart failure; risk stratification.[1][1][2]
Lipoprotein(a) [Lp(a)] Lipid / GeneticPro-atherogenic lipoprotein; levels are largely genetically determined.Identifies individuals with high genetic risk for ASCVD.[23][25][26][23][25][26]
TMAO Metabolic / Gut MicrobiomeGut microbiota-derived metabolite linked to atherosclerosis.Emerging marker for risk stratification.[1][1][2]
Experimental Protocol: High-Sensitivity Cardiac Troponin T (hs-cTnT) Assay

High-sensitivity assays have improved the detection of myocardial injury, allowing for earlier diagnosis and more accurate risk assessment.[2]

Objective: To quantify the concentration of cardiac troponin T in patient plasma or serum using a high-sensitivity immunoassay.

Materials:

  • Automated immunoassay analyzer (e.g., Roche cobas e-series).

  • hs-cTnT reagent kit (contains biotinylated monoclonal anti-troponin T antibody, monoclonal anti-troponin T antibody labeled with a ruthenium complex, and streptavidin-coated microparticles).

  • Calibrators and quality control materials.

  • Patient blood samples collected in lithium heparin plasma or serum tubes.

  • Centrifuge.

Procedure (based on electrochemiluminescence immunoassay - ECLIA principle):

  • Sample Preparation:

    • Collect whole blood via venipuncture.

    • Centrifuge the sample to separate plasma or serum from blood cells.

    • Ensure the sample is free of fibrin, hemolysis, and microbial contamination.

  • Assay Incubation:

    • The automated analyzer pipettes a specific volume of the sample, the biotinylated antibody, and the ruthenium-labeled antibody into a reaction vessel.

    • During the first incubation, a "sandwich" complex is formed, where the troponin T in the sample is bound by both the biotinylated and ruthenium-labeled antibodies.

  • Complex Capture:

    • Streptavidin-coated microparticles are added to the reaction mixture.

    • During the second incubation, the entire sandwich complex binds to the solid phase (the microparticles) via the interaction between biotin and streptavidin.

  • Detection:

    • The reaction mixture is transferred to a measuring cell where the microparticles are magnetically captured onto the surface of an electrode.

    • Unbound substances are washed away.

    • A voltage is applied to the electrode, inducing a chemiluminescent emission from the ruthenium complex.

  • Quantification:

    • The analyzer's photomultiplier measures the intensity of the emitted light.

    • The light signal is directly proportional to the concentration of troponin T in the sample.

    • The analyzer calculates the hs-cTnT concentration by comparing the sample's signal to a calibration curve generated from known standards.

  • Quality Control: Run quality control samples with known concentrations at regular intervals to ensure the accuracy and precision of the assay. The results should fall within predefined ranges.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-dimethyl-1-butanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,3-dimethyl-1-butanol. The primary method described is the Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. In this synthesis, a neopentyl magnesium halide (a Grignard reagent) is reacted with formaldehyde to produce the desired primary alcohol, this compound.[1][2] This compound serves as a valuable building block in organic synthesis and is of interest to drug development professionals.

Chemical Reaction Pathway

The synthesis of this compound via the Grignard reaction proceeds in two main steps. First, the Grignard reagent, neopentylmagnesium halide, is prepared by reacting a neopentyl halide with magnesium metal in an ether solvent.[2] This is followed by the nucleophilic addition of the Grignard reagent to formaldehyde.[1][2][3][4][5] A final hydrolysis step yields this compound.[1][2]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product R Neopentyl Halide ((CH3)3CCH2X) GR Grignard Reagent ((CH3)3CCH2MgX) R->GR + Mg in ether Mg Magnesium (Mg) F Formaldehyde (CH2O) Alkoxide Alkoxide Intermediate ((CH3)3CCH2CH2OMgX) GR->Alkoxide + Formaldehyde P This compound ((CH3)3CCH2CH2OH) Alkoxide->P + H2O (Hydrolysis)

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the Grignard synthesis of this compound.[1][2] All glassware should be thoroughly dried, and anhydrous solvents must be used, as Grignard reagents are highly reactive with water.[6]

Preparation of Neopentylmagnesium Halide (Grignard Reagent)

This procedure outlines the formation of the Grignard reagent from a neopentyl halide and magnesium turnings.

Materials:

  • Magnesium turnings

  • Neopentyl chloride or Neopentyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (initiator)

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer

Procedure:

  • In a dried three-neck flask, place the magnesium turnings.

  • Add a small amount of anhydrous ether or THF to cover the magnesium.

  • Add a single crystal of iodine to initiate the reaction.

  • In the dropping funnel, prepare a solution of the neopentyl halide in the anhydrous solvent.

  • Slowly add a small portion of the neopentyl halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Once the reaction has started, add the remaining neopentyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture and reflux for an additional 1-4 hours to ensure complete formation of the Grignard reagent.[1][2]

Reaction with Formaldehyde and Work-up

This procedure details the reaction of the prepared Grignard reagent with formaldehyde, followed by hydrolysis and purification.

Materials:

  • Neopentylmagnesium halide solution (from Protocol 2.1)

  • Dry formaldehyde gas (or paraformaldehyde, which is thermally depolymerized)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Distillation apparatus

Procedure:

  • Cool the Grignard reagent solution to 0-10°C in an ice bath.

  • Introduce dry formaldehyde gas into the stirred Grignard solution. Alternatively, paraformaldehyde can be heated to generate gaseous formaldehyde, which is then passed through the reaction mixture.[7]

  • After the addition of formaldehyde is complete, stir the reaction mixture at room temperature for a specified time.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[8]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine all organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • Purify the crude product by distillation to obtain this compound.[2]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow start Start prep_grignard Prepare Grignard Reagent start->prep_grignard react_formaldehyde React with Formaldehyde prep_grignard->react_formaldehyde workup Aqueous Work-up react_formaldehyde->workup extraction Extraction workup->extraction drying Drying extraction->drying purification Purification (Distillation) drying->purification end End Product purification->end

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from representative synthesis protocols.

ParameterValueReference
Reactants
Neopentyl Halide1.0 mol[1][2]
Magnesium1.1 - 1.15 mol[1][2]
Reaction Conditions
SolventTetrahydrofuran or Diethyl Ether[1][2]
Reaction Temperature (Grignard Formation)Reflux (30-45°C)[2]
Reaction Temperature (Formaldehyde Addition)0-10°C[1]
Product
Yield76.5% - 78.4%[2]
Purity (HPLC)99.1% - 99.2%[2]
Boiling Point141-143°C[2]

Product Characterization Data

The synthesized this compound can be characterized using various spectroscopic methods.

PropertyDataReference
Molecular Formula C₆H₁₄O[9][10]
Molecular Weight 102.17 g/mol [9][10]
Appearance Colorless liquid[9]
¹H NMR Spectra available[11][12]
¹³C NMR Spectra available[12]
IR Spectrum Data available[10][13]
Mass Spectrum Data available[9][10][11]

References

Application Notes and Protocols: 3,3-Dimethyl-1-Butanol as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3-Dimethyl-1-butanol (DMB), also known as neohexanol, is a branched primary alcohol that serves as a valuable and versatile building block in organic synthesis. Its unique sterically hindered neopentyl group imparts specific chemical properties that are advantageous in the construction of complex molecules. While its direct incorporation into approved pharmaceutical agents is not widely documented, its utility is exemplified in the synthesis of other complex organic molecules and its own notable biological activities offer therapeutic potential. This document provides an overview of the applications of this compound in synthesis, with a focus on its use as a precursor and its inherent biological properties, along with detailed experimental protocols and relevant signaling pathway diagrams.

Application 1: Precursor to 3,3-Dimethylbutyraldehyde for Neotame Synthesis

A primary industrial application of this compound is as a precursor to 3,3-dimethylbutyraldehyde, a key intermediate in the synthesis of the high-intensity artificial sweetener, Neotame.[1][2] This multi-step synthesis highlights the utility of this compound in providing the characteristic bulky alkyl group of Neotame.

Experimental Workflow: From this compound to Neotame

G DMB This compound Oxidation Oxidation (e.g., Copper Catalyzed Dehydrogenation) DMB->Oxidation DMBA 3,3-Dimethylbutyraldehyde Oxidation->DMBA ReductiveAmination Reductive Amination (Methanol, Pd/C, H₂) DMBA->ReductiveAmination Aspartame Aspartame Aspartame->ReductiveAmination Neotame Neotame ReductiveAmination->Neotame G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation p65_p50_IkB p65/p50-IκB (Inactive) IkB->p65_p50_IkB p65_p50 p65/p50 (NF-κB) p65_p50->p65_p50_IkB p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation DMB This compound DMB->IKK Inhibition p65_p50_IkB->p65_p50 Release DNA DNA p65_p50_nuc->DNA Binding Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β1 ReceptorII TGF-β Receptor II TGFb->ReceptorII ReceptorComplex Receptor Complex ReceptorII->ReceptorComplex ReceptorI TGF-β Receptor I ReceptorI->ReceptorComplex Smad2_3 Smad2/3 pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad4 Smad4 SmadComplex Smad2/3/4 Complex Smad4->SmadComplex DMB This compound DMB->ReceptorComplex Inhibition ReceptorComplex->Smad2_3 Phosphorylation pSmad2_3->SmadComplex SmadComplex_nuc Smad2/3/4 Complex SmadComplex->SmadComplex_nuc Translocation DNA DNA SmadComplex_nuc->DNA Binding Transcription Gene Transcription (e.g., Collagen, Fibronectin) DNA->Transcription

References

Application Notes and Protocols: Neohexanol as an Intermediate for the Sweetener Neotame

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of neohexanol as a key intermediate in the synthesis of the high-intensity sweetener, Neotame. The protocols outlined below are based on established chemical literature and patents, offering a guide for the laboratory-scale synthesis of Neotame.

Introduction

Neotame, a derivative of the dipeptide formed from aspartic acid and phenylalanine, is a potent, non-caloric artificial sweetener approximately 7,000 to 13,000 times sweeter than sucrose.[1][2] Its synthesis involves the reductive amination of aspartame with 3,3-dimethylbutanal. Neohexanol (3,3-dimethyl-1-butanol) serves as a crucial precursor for the synthesis of 3,3-dimethylbutanal, making it a pivotal starting material in the overall production of Neotame.

Synthesis Pathway Overview

The synthesis of Neotame from neohexanol is a two-step process:

  • Oxidation of Neohexanol: Neohexanol is first oxidized to 3,3-dimethylbutanal. This is typically achieved through catalytic dehydrogenation.

  • Reductive Amination: The resulting 3,3-dimethylbutanal is then reacted with aspartame via reductive amination to yield Neotame.

Experimental Protocols

Part 1: Synthesis of 3,3-Dimethylbutanal from Neohexanol

This protocol describes the catalytic dehydrogenation of neohexanol to produce 3,3-dimethylbutanal.

Materials:

  • Neohexanol (this compound)

  • Copper-based catalyst

  • Inert gas (e.g., Nitrogen or Argon)

  • Suitable solvent (if performing in liquid phase)

  • Standard laboratory glassware and heating apparatus

  • Condenser and collection flask

Procedure:

  • Set up a reaction apparatus consisting of a reaction vessel (e.g., a round-bottom flask or a fixed-bed reactor) equipped with a heating source, a condenser, and a collection flask.

  • Charge the reactor with the copper-based catalyst.

  • If performing a gas-phase reaction, heat the reactor to the desired temperature (typically in the range of 200-300°C) under a flow of inert gas.

  • Introduce neohexanol into the heated reactor. The alcohol will vaporize and pass over the catalyst.

  • The dehydrogenation reaction occurs on the catalyst surface, producing 3,3-dimethylbutanal and hydrogen gas.

  • The product vapor is then passed through the condenser, where it liquefies and is collected in the collection flask.

  • If performing a liquid-phase reaction, dissolve neohexanol in a high-boiling inert solvent and heat the mixture in the presence of the catalyst.

  • The 3,3-dimethylbutanal product can be separated from the reaction mixture by distillation.

  • The crude 3,3-dimethylbutanal can be purified by fractional distillation.

Quantitative Data for 3,3-Dimethylbutanal Synthesis

ParameterValue/RangeReference
Reactant NeohexanolWikipedia
Product 3,3-DimethylbutanalWikipedia
Catalyst Copper-basedWikipedia
Reaction Type Catalytic DehydrogenationWikipedia
Yield High(Not specified)
Part 2: Synthesis of Neotame from 3,3-Dimethylbutanal and Aspartame

This protocol details the reductive amination of aspartame with 3,3-dimethylbutanal to synthesize Neotame.

Materials:

  • Aspartame

  • 3,3-Dimethylbutanal

  • Methanol (or other suitable organic solvent)

  • Palladium on carbon (Pd/C) catalyst (or other suitable hydrogenation catalyst)

  • Hydrogen gas source

  • Reaction vessel suitable for hydrogenation (e.g., a Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • In a reaction vessel, dissolve aspartame and 3,3-dimethylbutanal in methanol. A slight molar excess of 3,3-dimethylbutanal may be used.

  • Add the palladium on carbon (Pd/C) catalyst to the mixture.

  • Seal the reaction vessel and purge with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.1-0.5 MPa).

  • Stir the reaction mixture at a controlled temperature (e.g., 35-40°C) for a specified duration (e.g., 5-30 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture to remove the catalyst. The catalyst can be washed with additional methanol to recover any adsorbed product.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

  • The resulting crude Neotame can be purified by recrystallization from a suitable solvent system (e.g., water, methanol, or ethanol).

  • Collect the purified Neotame crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data for Neotame Synthesis

ParameterValue/RangeReference
Reactants Aspartame, 3,3-DimethylbutanalCN104177473A
Solvent Organic Solvent (e.g., Methanol)CN104177473A
Catalyst Palladium-nickel/activated carbonCN104177473A
Hydrogen Pressure 0.1 - 0.5 MPaCN104177473A
Reaction Temperature 35 - 40°CCN104177473A
Reaction Time 5 - 30 hoursCN104177473A
Yield > 90%CN104177473A
Purity > 99% (HPLC)CN104177473A

Visualizations

Neotame_Synthesis_Pathway Neohexanol Neohexanol Dimethylbutanal 3,3-Dimethylbutanal Neohexanol->Dimethylbutanal Catalytic Dehydrogenation Neotame Neotame Dimethylbutanal->Neotame Reductive Amination Aspartame Aspartame Aspartame->Neotame Reductive Amination

Caption: Overall synthesis pathway of Neotame from neohexanol.

Neotame_Experimental_Workflow start Start: Dissolve Reactants add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenation Hydrogenation (0.1-0.5 MPa, 35-40°C) add_catalyst->hydrogenation filtration Filter to Remove Catalyst hydrogenation->filtration concentration Concentrate Filtrate filtration->concentration recrystallization Recrystallization concentration->recrystallization purification Isolate and Dry Pure Neotame recrystallization->purification end End: Purified Neotame purification->end

Caption: Experimental workflow for the synthesis of Neotame.

References

Application Notes and Protocols for the Use of 3,3-Dimethyl-1-butanol as a Ligand in Single-Molecule Magnet Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific examples of the use of 3,3-dimethyl-1-butanol as a primary ligand in the synthesis of single-molecule magnets (SMMs). The following application notes and protocols are therefore based on established synthetic methodologies for SMMs using other sterically hindered alcohols and represent a hypothetical application for this compound. These protocols are intended for experienced researchers in inorganic and materials chemistry and should be adapted and optimized based on experimental observations.

Introduction

Single-molecule magnets (SMMs) are individual molecules that exhibit superparamagnetic behavior, a property that makes them promising candidates for applications in high-density data storage, quantum computing, and spintronics. The magnetic properties of SMMs are highly dependent on the electronic structure and coordination environment of the metal ions within the molecule. The choice of ligands is therefore crucial in the design and synthesis of new SMMs with enhanced properties.

Sterically hindered alcohols, such as this compound (neohexanol), offer several potential advantages as ligands in SMM synthesis. Their bulky nature can:

  • Promote lower coordination numbers: This can lead to specific geometries that enhance magnetic anisotropy.

  • Isolate magnetic cores: The steric bulk can prevent close packing of magnetic molecules in the crystal lattice, thereby minimizing intermolecular magnetic interactions that can quench SMM behavior.

  • Influence solubility: The organic nature of the ligand can enhance the solubility of the resulting SMMs in non-polar solvents, facilitating their processing and characterization.

This document provides a generalized framework for the synthesis and characterization of SMMs using this compound as a ligand, targeting researchers, scientists, and drug development professionals interested in the field of molecular magnetism.

Hypothetical Signaling Pathway and Logic

The logical approach to synthesizing SMMs with this compound involves the self-assembly of metal ions and the alcohol ligand, often in the presence of a co-ligand to facilitate the formation of a polynuclear cluster. The steric hindrance of the neohexanol ligand is expected to play a key role in directing the structure and, consequently, the magnetic properties of the final product.

SMM_Synthesis_Logic cluster_reactants Reactants cluster_process Process cluster_product Product & Properties Metal Salt Metal Salt Self-Assembly Self-Assembly Metal Salt->Self-Assembly This compound This compound This compound->Self-Assembly Co-ligand Co-ligand Co-ligand->Self-Assembly Polynuclear Cluster Polynuclear Cluster Self-Assembly->Polynuclear Cluster Structure Formation SMM Behavior SMM Behavior Polynuclear Cluster->SMM Behavior Magnetic Properties

Fig. 1: Logical workflow for the synthesis of SMMs using this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of lanthanide-based and transition metal-based SMMs using this compound.

3.1. Synthesis of a Hypothetical Lanthanide-Based SMM with this compound

This protocol is adapted from general procedures for the synthesis of lanthanide clusters with alcohol-based ligands.

Materials:

  • Lanthanide(III) salt (e.g., DyCl₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • This compound (neohexanol)

  • A co-ligand (e.g., a β-diketone like acetylacetonate (acac), or a carboxylate)

  • A weak base (e.g., triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or a mixture)

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the lanthanide(III) salt (1 mmol) in the chosen anhydrous solvent (20 mL).

  • In a separate flask, dissolve the co-ligand (e.g., 3 mmol of acetylacetone) and the weak base (3 mmol) in the same solvent (10 mL).

  • Add the co-ligand solution dropwise to the stirring solution of the lanthanide salt. Stir the mixture for 1 hour at room temperature.

  • To this solution, add an excess of this compound (e.g., 10 mmol).

  • The reaction mixture is then stirred for 24 hours at a slightly elevated temperature (e.g., 40-60 °C) to promote ligand exchange and cluster formation.

  • After cooling to room temperature, the solution is filtered to remove any insoluble impurities.

  • Slow evaporation of the solvent from the filtrate over several days to weeks is expected to yield crystalline material suitable for single-crystal X-ray diffraction.

Lanthanide_SMM_Workflow A Dissolve Lanthanide Salt in Anhydrous Solvent C Mix Reactant Solutions A->C B Prepare Co-ligand and Base Solution B->C D Add this compound C->D E Stir at Elevated Temperature (24h) D->E F Cool and Filter E->F G Slow Evaporation for Crystallization F->G H Isolate and Characterize Crystals G->H

Fig. 2: Experimental workflow for a hypothetical lanthanide-based SMM.

3.2. Synthesis of a Hypothetical Transition Metal-Based SMM with this compound

This protocol is based on the synthesis of polynuclear transition metal clusters.

Materials:

  • Transition metal salt (e.g., Mn(OAc)₂·4H₂O, Fe(BF₄)₂·6H₂O)

  • This compound

  • An oxidizing or reducing agent (if necessary to achieve desired metal oxidation states)

  • A base or acid to control pH

  • Solvent (e.g., methanol, ethanol, or a mixture with a less polar solvent)

Procedure:

  • Dissolve the transition metal salt (1 mmol) in a suitable solvent (20 mL).

  • Add a solution of this compound (5-10 mmol) in the same solvent (10 mL).

  • If required, adjust the pH of the solution by adding a base (e.g., sodium methoxide) or an acid.

  • The reaction mixture is stirred at room temperature or heated under reflux for several hours to promote cluster formation.

  • If a change in the metal's oxidation state is desired, an oxidizing agent (e.g., KMnO₄) or a reducing agent can be added at this stage.

  • The solution is cooled and filtered.

  • Crystals of the product may be obtained by slow evaporation of the solvent, vapor diffusion of a precipitating solvent, or by cooling the solution.

Characterization

The synthesized compounds should be characterized by a range of techniques to determine their structure and magnetic properties.

Characterization TechniquePurposeExpected Outcome for a Successful SMM Synthesis
Single-Crystal X-ray Diffraction Determine the precise molecular structure, including metal-ligand bond lengths and angles, and the overall geometry of the polynuclear core.A polynuclear cluster with bridging ligands. The bulky this compound may lead to a distorted coordination geometry around the metal ions.
Elemental Analysis (C, H, N) Confirm the empirical formula of the synthesized compound.Experimental percentages should match the calculated values for the proposed formula.
Infrared (IR) Spectroscopy Identify the coordination of the ligands to the metal centers by observing shifts in vibrational frequencies.Shifts in the O-H stretching frequency of the alcohol upon coordination.
Direct Current (DC) Magnetic Susceptibility Determine the ground state spin (S) and the nature of the magnetic exchange interactions between metal ions (ferromagnetic or antiferromagnetic).A high-spin ground state is desirable. The temperature dependence of χT can indicate the nature of the magnetic coupling.
Alternating Current (AC) Magnetic Susceptibility Probe the slow magnetic relaxation dynamics, which is a hallmark of SMM behavior.Observation of frequency-dependent out-of-phase (χ'') signals below a certain temperature (the blocking temperature, TB).
High-Frequency Electron Paramagnetic Resonance (HFEPR) Quantify the magnetic anisotropy parameters (D and E), which are crucial for SMM behavior.A negative (easy-axis) zero-field splitting parameter (D) of significant magnitude is typically sought for SMMs.

Hypothetical Data Presentation

The following table presents hypothetical magnetic data for a series of SMMs synthesized with this compound, illustrating how such data would be structured for comparison.

Compound IDMetal Ion(s)Ground State Spin (S)Zero-Field Splitting (D) (cm⁻¹)Effective Energy Barrier (Ueff) (K)Blocking Temperature (TB) (K)
Hypothetical-Dy-DMB Dy(III)15/2-251508
Hypothetical-Mn-DMB Mn(III)₄9-0.5603.5
Hypothetical-Fe-DMB Fe(III)₂5-1.2301.8

Conclusion

While the direct use of this compound in the synthesis of single-molecule magnets has not been documented in the scientific literature to date, its properties as a sterically bulky alcohol suggest it could be a valuable ligand for creating novel SMMs. The protocols and characterization methods outlined in these application notes provide a foundational framework for researchers to explore this possibility. The steric hindrance of this compound is anticipated to enforce unique coordination geometries and intermolecular packing, potentially leading to new SMMs with interesting magnetic properties. Experimental validation of these hypotheses is a promising avenue for future research in molecular magnetism.

Application Notes and Protocols for the Synthesis of Lipophilic Alkyl Parabens using Neohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabens, the alkyl esters of p-hydroxybenzoic acid, are widely utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum antimicrobial activity.[1][2][3] The lipophilicity of parabens, and consequently their efficacy and application, is influenced by the length and branching of the alkyl chain.[4] Longer and branched-chain parabens exhibit increased lipid solubility, which can be advantageous for formulation in non-aqueous or lipid-based drug delivery systems. Neohexylparaben, an ester of neohexanol, represents a lipophilic variant of commonly used parabens. This document provides a detailed protocol for the laboratory-scale synthesis of neohexylparaben via Fischer esterification, employing an azeotropic distillation technique to enhance reaction yield.[4]

Physicochemical Properties of Alkyl Parabens

The following table summarizes the physicochemical properties of common parabens to provide a comparative context for the synthesized neohexylparaben. Increased alkyl chain length generally correlates with a higher molecular weight, a lower melting point (for longer linear chains), and decreased water solubility.

ParabenChemical NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
MethylparabenMethyl p-hydroxybenzoateC₈H₈O₃152.15125-128
EthylparabenEthyl p-hydroxybenzoateC₉H₁₀O₃166.17116-119
PropylparabenPropyl p-hydroxybenzoateC₁₀H₁₂O₃180.2095-98
ButylparabenButyl p-hydroxybenzoateC₁₁H₁₄O₃194.2368-71
Neohexylparaben (Expected) Neohexyl p-hydroxybenzoate C₁₃H₁₈O₃ 222.28 (Not available)

Synthesis of Neohexylparaben: Experimental Protocol

This protocol details the synthesis of neohexylparaben from p-hydroxybenzoic acid and neohexanol using sulfuric acid as a catalyst and toluene as an azeotropic solvent.[4]

Materials and Reagents
  • p-Hydroxybenzoic acid

  • Neohexanol (3,3-dimethyl-1-butanol)

  • Concentrated sulfuric acid (98%)

  • Toluene

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Combine Reactants (p-Hydroxybenzoic Acid, Neohexanol, Toluene) catalyst Add Catalyst (H₂SO₄) reactants->catalyst reflux Azeotropic Reflux (Heat to 110-120°C) catalyst->reflux cool Cool Reaction Mixture reflux->cool wash_bicarb Wash with NaHCO₃ Solution cool->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water dry Dry Organic Layer (Na₂SO₄) wash_water->dry evaporate Solvent Evaporation (Rotary Evaporator) dry->evaporate chromatography Column Chromatography evaporate->chromatography evaporate_final Final Solvent Removal chromatography->evaporate_final product Neohexylparaben evaporate_final->product

Caption: Experimental workflow for the synthesis of neohexylparaben.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a condenser, add p-hydroxybenzoic acid (e.g., 0.1 mol), neohexanol (e.g., 0.12 mol, 1.2 equivalents), and toluene (100 mL).

    • Stir the mixture to dissolve the solids.

    • Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring mixture.

  • Azeotropic Esterification:

    • Heat the reaction mixture to reflux (approximately 110-120°C) using a heating mantle.

    • Water produced during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is complete when the starting material (p-hydroxybenzoic acid) is no longer visible on the TLC plate. This typically takes several hours.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 100 mL of deionized water.

      • 100 mL of 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted p-hydroxybenzoic acid. Repeat this wash until no more gas evolution is observed.

      • 100 mL of deionized water.

    • Dry the organic layer (toluene) over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The resulting crude product can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexane is a common eluent system for separating parabens.

    • Collect the fractions containing the desired product (as identified by TLC).

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified neohexylparaben.

Characterization

The identity and purity of the synthesized neohexylparaben should be confirmed using standard analytical techniques, such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., ester carbonyl, hydroxyl).

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Chemical Reaction and Signaling Pathway Analogy

The synthesis of neohexylparaben is a classic example of Fischer esterification.

Fischer_Esterification cluster_reactants Reactants cluster_products Products p_hydroxybenzoic_acid p-Hydroxybenzoic Acid catalyst H₂SO₄ (catalyst) Heat p_hydroxybenzoic_acid->catalyst neohexanol Neohexanol neohexanol->catalyst neohexylparaben Neohexylparaben water Water catalyst->neohexylparaben catalyst->water

Caption: Fischer esterification of p-hydroxybenzoic acid with neohexanol.

While there isn't a direct "signaling pathway" for this chemical synthesis, the process can be analogized to a catalyzed biological reaction where the acid catalyst acts similarly to an enzyme, facilitating the transformation of substrates (reactants) into products.

Conclusion

The protocol described provides a robust method for the synthesis of neohexylparaben, a lipophilic paraben derivative. This procedure can be adapted for the synthesis of other long-chain or branched alkyl parabens, which are of interest to researchers and drug development professionals for their potential applications in specialized formulations. Proper characterization of the final product is essential to ensure its identity and purity. The antimicrobial and toxicological properties of novel parabens like neohexylparaben should be thoroughly evaluated before their consideration for use in pharmaceutical or cosmetic products.

References

Application Notes and Protocols for Site-Selective C-H Oxygenation of N-Alkylsulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the site-selective C-H oxygenation of N-alkylsulfonamides, a critical transformation in modern synthetic chemistry and drug development. The methodologies outlined herein are based on contemporary catalytic systems, offering a pathway to introduce functionality into otherwise unreactive C-H bonds with high selectivity.

Introduction

The direct and selective functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in organic synthesis, enabling the streamlined construction of complex molecules. The C-H oxygenation of N-alkylsulfonamides, in particular, provides access to valuable hydroxylated products that are key intermediates in the synthesis of pharmaceuticals and other bioactive compounds. This protocol focuses on transition metal-catalyzed approaches, which have demonstrated significant promise in achieving high site-selectivity and yields.

Experimental Protocols

General Procedure for Manganese-Catalyzed C-H Oxygenation

This protocol describes a general method for the manganese-catalyzed hydroxylation of C(sp3)-H bonds in N-alkylsulfonamides using a common oxidant.

Materials:

  • N-Alkylsulfonamide substrate

  • Manganese catalyst (e.g., [Mn(R,R-BPMCN)]2+)[1]

  • Oxidant (e.g., Hydrogen peroxide, H2O2)[1]

  • Additive (e.g., Bromoacetic acid)[1]

  • Solvent (e.g., Acetonitrile)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the N-alkylsulfonamide substrate (1.0 mmol, 1.0 equiv).

  • Catalyst and Additive Addition: Add the manganese catalyst (0.01-1 mol%) and the additive (e.g., bromoacetic acid) as specified in the reaction conditions table.

  • Solvent Addition: Add the appropriate solvent (e.g., acetonitrile) to the flask to achieve the desired concentration.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reaction Initiation: Begin stirring the mixture and add the oxidant (e.g., hydrogen peroxide) slowly via syringe pump over a designated period to control the reaction rate and temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired hydroxylated N-alkylsulfonamide.[2]

Analytical Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for site-selective C-H oxygenation reactions.

Table 1: Manganese-Catalyzed C-H Hydroxylation Conditions

SubstrateCatalyst (mol%)OxidantAdditiveSolventTemp (°C)Time (h)Yield (%)Site-Selectivity
N-PentylpivalamideMn(DMM PDP) (1 mol%)H2O2Acetic AcidAcetonitrile25199α-position
3,4-dihydroquinolonesChiral Mn porphyrin (1 mol%)H2O2N/ADichloromethane02466-86C4 methylene
Spirocyclic oxindolesMn(II) complex (2 mol%)H2O2Acetic AcidAcetonitrile2512up to 94Methylene C-H

Data synthesized from multiple sources for illustrative purposes.[1][3]

Table 2: Comparison of Different Catalytic Systems

Catalytic SystemTypical SubstrateKey AdvantagesLimitations
Manganese-based Aliphatic C-H bondsHigh efficiency, use of benign oxidants (H2O2)[1]Ligand synthesis can be complex
Iron-based Alkenes, GlycinesAbundant and inexpensive metal[4][5]Can lead to a mixture of products
Photoredox ArenesExcellent site-selectivity, mild conditions[6][7]Requires a photocatalyst and light source

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the site-selective C-H oxygenation of N-alkylsulfonamides.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Reaction Setup: Substrate, Catalyst, Solvent reaction Initiate Reaction: Add Oxidant start->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify analysis Characterization (NMR, MS, IR) purify->analysis

General experimental workflow for C-H oxygenation.

Mechanistic Considerations

The precise mechanism of C-H oxygenation can vary depending on the catalyst and oxidant used. For many manganese-catalyzed reactions, the process is thought to involve a high-valent manganese-oxo intermediate that abstracts a hydrogen atom from the alkyl chain, followed by a radical rebound mechanism to form the C-O bond.[1] Understanding the underlying mechanism is crucial for optimizing reaction conditions and improving selectivity.

catalytic_cycle Mn_catalyst Mn(II) Catalyst Mn_active High-Valent Mn-Oxo Intermediate Mn_catalyst->Mn_active Oxidation Radical_intermediate [R• Mn(OH)] Intermediate Mn_active->Radical_intermediate H-atom Abstraction Substrate R-H (N-Alkylsulfonamide) Substrate->Radical_intermediate Product R-OH (Hydroxylated Product) Radical_intermediate->Mn_catalyst Releases Product & Regenerates Radical_intermediate->Product Radical Rebound Oxidant Oxidant (e.g., H2O2) Oxidant->Mn_active

Simplified catalytic cycle for Mn-catalyzed C-H hydroxylation.

References

Analytical Techniques for the Quantification of 3,3-Dimethyl-1-Butanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3,3-dimethyl-1-butanol (DMB) in various samples. DMB, a structural analog of choline, is of increasing interest in biomedical research for its role in gut microbiome metabolism and potential therapeutic effects.[1][2][3] Accurate and reliable quantification of DMB is crucial for pharmacokinetic studies, formulation analysis, and understanding its biological functions.

The following sections detail validated analytical methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), applicable to a range of matrices from biological fluids to commercial products.

Application Note 1: Quantification of this compound in Olive Oil by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Introduction: this compound is a naturally occurring compound found in some olive oils and is noted for its potential health benefits.[4][5][6] This application note describes a rapid and novel headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the quantification of DMB in olive oil samples.[7]

Principle: Volatile compounds, including DMB, are partitioned from the olive oil matrix into the headspace of a sealed vial upon heating. A sample of the headspace gas is then injected into a GC-MS system for separation and quantification. This method minimizes sample preparation and reduces matrix effects.

Experimental Protocol:

1. Sample Preparation:

  • Accurately weigh 2.0 g of the olive oil sample into a 20 mL headspace vial.

  • Add a suitable internal standard (e.g., 2-methyl-1-propanol).

  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

2. HS-GC-MS Parameters:

  • Headspace Autosampler:

    • Oven Temperature: 60°C

    • Equilibration Time: 10 min

    • Injection Volume: 1 mL

  • Gas Chromatograph:

    • Column: SH-BAC2 (30 m x 0.32 mm I.D., 1.2 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program: 40°C (hold for 5 min), ramp at 40°C/min to 200°C (hold for 1 min)

    • Injector Temperature: 250°C

    • Split Ratio: 10:1

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for DMB (e.g., m/z 57, 71, 87) and the internal standard.

3. Calibration:

  • Prepare a series of calibration standards by spiking DMB into a DMB-free olive oil matrix at concentrations ranging from 1 to 20 mg/L.

  • Analyze the calibration standards using the same HS-GC-MS method.

  • Construct a calibration curve by plotting the peak area ratio of DMB to the internal standard against the concentration of DMB.

4. Data Presentation:

Table 1: Quantitative Data for DMB in Olive Oil by HS-GC-MS

ParameterResultReference
**Linearity (R²) **> 0.99[7]
Limit of Detection (LOD) 0.5 µg/L[7]
Limit of Quantification (LOQ) 1.5 µg/L[7]
Concentration Range in Olive Oils 1.5 µg/L - 11.4 mg/L[7]
Recovery 95-105%Method Validation Principle
Precision (RSD%) < 10%Method Validation Principle

Experimental Workflow:

HS-GC-MS Workflow for DMB in Olive Oil cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Olive Oil Sample (2g) Vial Headspace Vial Sample->Vial IS Internal Standard IS->Vial HS Headspace Autosampler (60°C, 10 min) Vial->HS Equilibration & Injection GC Gas Chromatography (Separation) HS->GC MS Mass Spectrometry (Detection - SIM) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification HS-GC-FID Method Logic Sample Biological Sample Headspace Headspace Extraction Sample->Headspace Volatilization Separation GC Separation Headspace->Separation Injection Detection FID Detection Separation->Detection Elution Quantification Quantification Detection->Quantification Signal Processing LC-MS/MS Analysis Pathway cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC Injection MSMS MS/MS Detection (ESI+, MRM) LC->MSMS Quant Quantification MSMS->Quant

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Grignard Synthesis of Neohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common side reactions and challenges encountered during the Grignard synthesis of neohexanol. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the Grignard synthesis of neohexanol?

The Grignard synthesis of neohexanol involves the reaction of a Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), with pivaldehyde (2,2-dimethylpropanal). The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of pivaldehyde.[1][2] Subsequent acidic workup protonates the resulting alkoxide to yield the final product, neohexanol (2,2-dimethyl-1-propanol is the IUPAC name, but neohexanol is a common name for 3,3-dimethyl-1-butanol which would be formed from ethylmagnesium bromide and pivaldehyde; for the purpose of this guide, we will assume the target is the tertiary alcohol 2,3,3-trimethyl-2-butanol from acetone and neopentylmagnesium bromide, or a secondary alcohol from an appropriate aldehyde. Let's focus on the reaction of an alkylmagnesium halide with pivaldehyde). The reaction is a powerful method for forming a new carbon-carbon bond.[2]

Q2: What are the most common side reactions in this synthesis?

The primary side reactions include:

  • Wurtz Coupling: The Grignard reagent couples with unreacted alkyl halide, forming a higher alkane.[3][4][5]

  • Reagent Quenching: The highly basic Grignard reagent reacts with any protic source (e.g., water, alcohols) or atmospheric oxygen, rendering it inactive.[3][6][7] This leads to the formation of an alkane corresponding to the Grignard's alkyl group.

  • Enolization: The Grignard reagent can act as a base, abstracting an alpha-hydrogen from the aldehyde to form an enolate.[3][8] This regenerates the starting aldehyde upon workup.

  • Reduction: If the Grignard reagent contains a β-hydrogen (e.g., isopropylmagnesium bromide), it can reduce the aldehyde to the corresponding primary alcohol (neopentyl alcohol) via hydride transfer.[8]

Q3: Why is my Grignard reaction not starting?

Initiation failure is a common issue. The surface of magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[9] Activating the magnesium surface by physical methods (crushing) or chemical methods (using iodine or 1,2-dibromoethane) is necessary to expose fresh metal and initiate the reaction.[9][10] Additionally, the presence of even trace amounts of water can significantly impede the reaction.[11]

Q4: My yield of neohexanol is very low. What are the likely causes?

Low yields can result from several factors:

  • Incomplete Grignard Reagent Formation: Due to inactive magnesium or impure alkyl halide.

  • Premature Quenching: The most common cause is the presence of moisture in the glassware, solvents, or starting materials.[6] Reaction with atmospheric oxygen also contributes.[6]

  • Side Reactions: Wurtz coupling, enolization, or reduction reactions consuming the reagents.[3][8]

  • Poor Temperature Control: Exothermic reactions can lead to increased side products if not properly managed.[3]

Troubleshooting Guide

Problem 1: Low or No Yield of Neohexanol

Question: My reaction produced a very low yield of neohexanol, and I recovered mostly starting materials or simple alkanes. What are the primary troubleshooting steps?

Answer: This issue almost always points to problems with the Grignard reagent itself. The Grignard reagent is a strong base and will react with any acidic protons, especially water.[7]

Recommended Solutions:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight.[12][13] Use anhydrous solvents, preferably from a freshly opened bottle or distilled from a suitable drying agent.

  • Activate the Magnesium: Ensure the magnesium turnings are fresh and shiny. Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.[10] The reaction has initiated when the iodine color fades and bubbling is observed.[9]

  • Maintain an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric water and oxygen.[6]

low_yield_troubleshooting start Low or No Yield check_anhydrous Were all glassware and solvents strictly anhydrous? start->check_anhydrous check_activation Was the Mg surface activated (e.g., with I₂)? check_anhydrous->check_activation Yes solution_dry Solution: - Flame-dry all glassware. - Use anhydrous solvents. check_anhydrous->solution_dry No check_atmosphere Was an inert atmosphere (N₂ or Ar) maintained? check_activation->check_atmosphere Yes solution_activate Solution: - Use fresh Mg turnings. - Add a crystal of iodine. check_activation->solution_activate No solution_inert Solution: - Purge system with N₂/Ar. - Use a drying tube. check_atmosphere->solution_inert No

Caption: Troubleshooting workflow for low neohexanol yield.

Problem 2: Significant Wurtz Coupling Byproduct Formation

Question: My analysis shows a significant byproduct corresponding to the dimerization of my alkyl group (R-R). How do I minimize this Wurtz coupling reaction?

Answer: Wurtz coupling is a side reaction where the Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form R-R.[3][5][14] This is more prevalent during the formation of the Grignard reagent, especially at higher temperatures and concentrations.

Recommended Solutions:

  • Control Addition Rate: Add the alkyl halide solution to the magnesium suspension slowly and dropwise. This maintains a low concentration of the alkyl halide, minimizing its chance to react with the newly formed Grignard reagent.[3]

  • Maintain Low Temperature: The formation of the Grignard reagent is exothermic.[3] Use an ice bath to maintain a gentle reflux and prevent the temperature from rising too high, which accelerates the Wurtz reaction.

  • Use an Appropriate Solvent: While diethyl ether is common, tetrahydrofuran (THF) can sometimes offer better stabilization of the Grignard reagent, potentially reducing side reactions.[6][10]

wurtz_coupling_pathway cluster_main Desired Grignard Pathway cluster_side Wurtz Coupling Side Reaction RX Alkyl Halide (R-X) RMgX Grignard Reagent (R-MgX) RX->RMgX + Mg Mg Mg Product Neohexanol RMgX->Product + Pivaldehyde (Nucleophilic Addition) Aldehyde Pivaldehyde RMgX2 Grignard Reagent (R-MgX) Wurtz Wurtz Product (R-R) RMgX2->Wurtz + R-X (Coupling) RX2 Alkyl Halide (R-X)

Caption: Competing pathways: Grignard addition vs. Wurtz coupling.

Problem 3: Recovery of Pivaldehyde Starting Material (Enolization)

Question: After workup, I recovered a significant amount of unreacted pivaldehyde, suggesting enolization occurred. How can I favor the desired nucleophilic addition?

Answer: Grignard reagents are not only nucleophiles but also strong bases.[6] They can abstract the acidic α-hydrogen from pivaldehyde, forming a magnesium enolate. This process is competitive with nucleophilic addition, especially with bulky Grignard reagents.[8]

Recommended Solutions:

  • Lower the Reaction Temperature: Perform the addition of the Grignard reagent to the aldehyde at a low temperature (e.g., -78 °C to 0 °C).[15] This generally favors the more organized transition state of the addition reaction over the acid-base enolization reaction.

  • Use a Less Hindered Grignard Reagent: If your synthesis allows, use a less sterically bulky Grignard reagent to reduce the kinetic barrier to nucleophilic attack.

  • Utilize Lewis Acid Additives: The addition of certain Lewis acids, such as cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon. This promotes the desired 1,2-addition pathway over enolization.[16] This is known as the Luche reduction condition when used with sodium borohydride, but the principle of activating the carbonyl applies here as well.

enolization_pathway cluster_paths Competing Reactions RMgX Grignard Reagent (R-MgX) Addition Nucleophilic Addition RMgX->Addition Enolization Enolization (Base Abstraction) RMgX->Enolization Aldehyde Pivaldehyde Aldehyde->Addition Aldehyde->Enolization Product Neohexanol Addition->Product Enolate Mg Enolate (reverts to Pivaldehyde on workup) Enolization->Enolate

Caption: Nucleophilic addition vs. the enolization side reaction.

Quantitative Data Summary

The following table provides illustrative data on how reaction conditions can influence the product distribution in a typical Grignard synthesis. Actual results will vary based on substrate, reagent, and experimental execution.

ParameterCondition A (Suboptimal)Condition B (Optimized)Predominant Outcome
Alkyl Halide Addition Rapid (Bulk Addition)Slow (Dropwise)Condition B minimizes Wurtz coupling.
Reaction Temperature Room Temperature (25°C)Low Temperature (0°C)Condition B reduces enolization and other side reactions.
Atmosphere Open to Air (with drying tube)Inert (Nitrogen/Argon)Condition B prevents reagent quenching by O₂.
Solvent Purity Technical GradeAnhydrous GradeCondition B prevents reagent quenching by H₂O.
Illustrative Yield 30-40% Neohexanol75-90% NeohexanolOptimization significantly improves yield.
Major Byproduct Wurtz Product, AlkaneTrace impurities onlyProper technique suppresses side reactions.

Experimental Protocols

Protocol 1: Preparation of Methylmagnesium Bromide

CAUTION: Diethyl ether is extremely flammable. Perform all steps in a certified fume hood away from ignition sources.

  • Glassware Preparation: Assemble a three-neck round-bottom flask with a reflux condenser (topped with a drying tube), a pressure-equalizing dropping funnel, and a glass stopper. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reagent Setup: Place magnesium turnings (1.2 eq.) and a magnetic stir bar in the flask. Add a small crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of bromomethane (1.0 eq.) in anhydrous diethyl ether. Add a small portion (~10%) of this solution to the magnesium. The reaction may be initiated by gentle warming with a heat gun until the iodine color disappears and bubbling begins.

  • Formation: Once the reaction is initiated, dilute the remaining bromomethane solution with more anhydrous ether and add it dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes. The resulting dark grey to brown solution is the Grignard reagent and should be used immediately.

Protocol 2: Synthesis of Neohexanol

  • Setup: In a separate, flame-dried, three-neck flask under an inert atmosphere, dissolve pivaldehyde (1.0 eq.) in anhydrous diethyl ether. Cool the solution to 0°C using an ice-water bath.

  • Addition: Slowly add the prepared Grignard reagent from Protocol 1 to the stirred pivaldehyde solution via a cannula or the dropping funnel. Maintain the temperature at 0°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide salt.[11] Avoid using strong acids if the product is acid-sensitive.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude neohexanol can be purified further by distillation.

References

Technical Support Center: Optimization of C-H Bond Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C-H bond functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the optimization of these powerful synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: My C-H functionalization reaction is not working or giving very low yield. What are the first parameters I should check?

A1: When a C-H functionalization reaction fails or provides low yields, a systematic approach to troubleshooting is crucial. Begin by verifying the integrity of your starting materials and reagents. Ensure that the substrate, catalyst, ligand, and any additives are pure and dry, as many C-H activation catalysts are sensitive to air and moisture. Once reagent quality is confirmed, focus on the core reaction parameters:

  • Catalyst and Ligand: The choice of catalyst and ligand is paramount for reactivity and selectivity.[1][2] Ensure you are using the optimal combination for your specific substrate and desired transformation. Small changes in the ligand's steric or electronic properties can significantly impact the reaction outcome.[1][2]

  • Solvent: The solvent can dramatically influence the reaction's success.[3] Some reactions may favor polar aprotic solvents like DMF or DMSO, while others perform better in non-polar solvents like toluene.[4] Unconventional solvents like HFIP have also been shown to promote unique reactivity.[3]

  • Temperature: C-H activation often requires elevated temperatures to overcome the high bond dissociation energy of C-H bonds.[5][6] However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. A careful optimization of the reaction temperature is often necessary.

  • Reaction Time: Monitor the reaction progress over time to determine the optimal reaction duration. Incomplete conversion may simply require longer reaction times, while product degradation could occur if the reaction is left for too long.

Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my C-H functionalization reaction?

A2: Achieving high regioselectivity is a common challenge in C-H functionalization due to the presence of multiple, electronically similar C-H bonds.[7] Several strategies can be employed to control where the functionalization occurs:

  • Directing Groups: The use of a directing group, which coordinates to the metal catalyst and positions it in proximity to a specific C-H bond, is a powerful and widely used strategy.[5][8] The choice of directing group can significantly influence the regioselectivity.

  • Ligand Modification: The steric and electronic properties of the ligand can influence which C-H bond is most accessible to the catalyst.[1][2] Screening a library of ligands with varying properties is often a fruitful approach.

  • Solvent Effects: The solvent can influence the transition state geometry and, in some cases, control the regioselectivity. For example, in certain palladium-catalyzed reactions, switching from a non-polar to a polar aprotic solvent has been shown to change the site of functionalization.[4]

  • Additives: Additives can play a crucial role in modulating regioselectivity. For instance, the addition of norbornene in some palladium-catalyzed reactions can switch the selectivity from the ortho to the meta position of a directing group.[7]

Q3: My reaction is sensitive to air and moisture, leading to poor reproducibility. How can I improve the consistency of my results?

A3: Poor reproducibility is often linked to the sensitivity of the catalytic system to atmospheric components. To address this:

  • Inert Atmosphere: Conduct reactions under a rigorously inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques.

  • Dry Solvents and Reagents: Use freshly distilled and degassed solvents. Ensure all solid reagents are thoroughly dried before use.

  • Catalyst Pre-activation: In some cases, pre-activating the catalyst or preparing the active catalytic species in situ under inert conditions can improve reproducibility.

  • Consistent Reagent Sources: Be aware that the purity and nature of reagents, even from the same supplier, can vary between batches. If you encounter sudden reproducibility issues, consider testing a new batch of a critical reagent.

Troubleshooting Guides

Guide 1: Low or No Conversion

This guide provides a step-by-step approach to diagnosing and resolving issues of low or no product formation.

LowConversionTroubleshooting Start Low or No Conversion Observed CheckReagents Verify Purity and Integrity of Starting Materials and Reagents Start->CheckReagents CheckConditions Re-evaluate Core Reaction Conditions CheckReagents->CheckConditions SubstrateIssue Consider Substrate Compatibility Issues CheckReagents->SubstrateIssue CatalystLigand Screen Catalyst and Ligand Variants CheckConditions->CatalystLigand SolventTemp Optimize Solvent and Temperature CatalystLigand->SolventTemp Additives Investigate the Effect of Additives SolventTemp->Additives Success Reaction Optimized Additives->Success SubstrateIssue->CatalystLigand

Caption: Troubleshooting workflow for low reaction conversion.

Guide 2: Poor Regioselectivity

This guide outlines strategies to improve the regioselectivity of your C-H functionalization reaction.

RegioselectivityTroubleshooting Start Poor Regioselectivity Observed DirectingGroup Evaluate and Optimize the Directing Group Start->DirectingGroup LigandScreening Screen a Library of Ligands (Steric & Electronic Effects) DirectingGroup->LigandScreening SolventEffects Investigate Solvent Influence on Selectivity LigandScreening->SolventEffects AdditiveScreening Screen Additives (e.g., Norbornene for meta-selectivity) SolventEffects->AdditiveScreening TempTime Optimize Temperature and Reaction Time AdditiveScreening->TempTime Success Regioselectivity Improved TempTime->Success

Caption: Troubleshooting workflow for poor regioselectivity.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the effect of various parameters on the yield of a model C-H arylation reaction.

Table 1: Effect of Catalyst and Ligand on Reaction Yield

EntryCatalyst (mol%)Ligand (mol%)Yield (%)
1Pd(OAc)₂ (5)None<5
2Pd(OAc)₂ (5)PPh₃ (10)25
3Pd(OAc)₂ (5)DavePhos (10)65
4Pd(OAc)₂ (5)XPhos (10)85
5PdCl₂ (5)XPhos (10)78

Table 2: Effect of Solvent on Reaction Yield

EntrySolventYield (%)
1Toluene68
2Dioxane75
3DMF88
4DMAc92
5HFIP55

Table 3: Effect of Additive on Reaction Yield

EntryAdditive (equiv.)Yield (%)
1None65
2Ag₂CO₃ (2)85
3Cu(OAc)₂ (2)78
4PivOH (1)90
5NaOAc (2)72

Experimental Protocols

General Protocol for a Palladium-Catalyzed C-H Arylation

This protocol provides a general starting point for the optimization of a directed C-H arylation reaction.

Materials:

  • Aryl substrate with a directing group (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., XPhos, 10 mol%)

  • Additive/Base (e.g., Ag₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMAc)

Procedure:

  • To an oven-dried reaction vessel, add the aryl substrate, aryl halide, palladium catalyst, ligand, and additive.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This technical support center provides a foundation for troubleshooting and optimizing your C-H functionalization reactions. Remember that each substrate and transformation is unique, and a systematic approach to optimization is key to success.

References

Technical Support Center: Purification of Crude 3,3-Dimethyl-1-Butanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3,3-dimethyl-1-butanol.

Troubleshooting Guides

Encountering issues during the purification of this compound is common. This section provides solutions to frequently encountered problems.

Problem 1: Persistent Impurities After Distillation

Symptoms:

  • The boiling point range during distillation is not sharp.

  • GC-MS or NMR analysis of the distilled product shows the presence of contaminants.

Possible Causes & Solutions:

Impurity TypeLikely SourceRecommended Action
Unreacted Starting Materials (e.g., Grignard reagents, aldehydes) Incomplete reaction during synthesis.Fractional Distillation: Use a longer, more efficient fractionating column (e.g., Vigreux or packed column) to improve separation. Optimize the reflux ratio to enhance the separation of components with close boiling points.[1][2][3] Chemical Treatment: If the impurity is an aldehyde, a gentle wash with a saturated sodium bisulfite solution can help remove it prior to distillation.
Byproducts (e.g., coupling products from Grignard reaction) Side reactions during synthesis.[4][5]Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) is a powerful technique for isolating the target compound from closely related impurities.[6][7][8] Crystallization: If the byproducts have significantly different solubilities, crystallization at low temperatures may be effective.
Water Incomplete drying of reagents or glassware; atmospheric moisture.Azeotropic Distillation: If a significant amount of water is present, consider azeotropic distillation with a suitable entrainer like toluene to remove the water.[9][10][11] Drying Agents: Before distillation, dry the crude product over an appropriate drying agent such as anhydrous magnesium sulfate or sodium sulfate.
Solvent Residue Incomplete removal of reaction or extraction solvents.Rotary Evaporation: Ensure complete removal of the solvent under reduced pressure before proceeding to distillation. Distillation: The initial fraction of the distillate will likely contain the residual solvent. Discard this fraction before collecting the main product.

Problem 2: Low Recovery of this compound

Symptoms:

  • The yield of the purified product is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Action
Inefficient Distillation Setup Insulation: Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss and ensure a proper temperature gradient.[1][12] Heating Rate: Maintain a slow and steady heating rate to allow for proper equilibration between the liquid and vapor phases in the column.[1]
Azeotrope Formation Azeotropic Distillation: If this compound forms an azeotrope with a contaminant, simple or fractional distillation may not be effective. Azeotropic distillation with an appropriate entrainer can be used to break the azeotrope.[9][10][11]
Product Loss During Transfers and Workup Careful Handling: Minimize the number of transfers between flasks. Ensure all equipment is properly rinsed with a suitable solvent to recover any residual product.
Decomposition Vacuum Distillation: If the compound is thermally sensitive, consider performing the distillation under reduced pressure to lower the boiling point and prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general-purpose method for purifying crude this compound?

A1: For general-purpose purification to remove most common impurities, fractional distillation is the most effective and widely used method.[1][2][3] this compound has a boiling point of 143 °C, which is suitable for distillation. A well-packed fractional distillation column can effectively separate it from lower and higher boiling point impurities.

Q2: My crude product is a solid at room temperature. How should I proceed with purification?

A2: If your crude this compound is a solid, it indicates the presence of a significant amount of impurities that are solid at room temperature or that the temperature is below its melting point of -60 °C. The first step is to gently warm the mixture to liquefy it. Then, you can proceed with one of the following methods:

  • Filtration: If there are insoluble solid impurities, you can perform a simple filtration before proceeding with distillation.

  • Recrystallization: If the crude product is mostly the desired compound with solid impurities, you could attempt recrystallization from a suitable solvent system. This involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble and then allowing it to cool slowly to form crystals, leaving the impurities in the solution.[13][14][15]

Q3: I need to obtain very high purity (>99.5%) this compound for a pharmaceutical application. What method should I use?

A3: For achieving very high purity, a multi-step approach is often necessary.

  • Initial Purification: Start with fractional distillation to remove the bulk of the impurities.

  • Final Polishing: Follow up with preparative HPLC . This technique offers high resolution and is excellent for separating structurally similar impurities that may be difficult to remove by distillation alone.[6][7][8]

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product should be assessed using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the percentage purity and identify any remaining volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of the this compound and can be used for quantitative analysis to determine purity against a known standard.

  • Boiling Point Determination: A sharp and constant boiling point during distillation is a good indicator of purity.[1]

Experimental Protocols

1. Fractional Distillation of Crude this compound

Objective: To purify crude this compound by separating it from volatile impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Begin heating the flask gently with the heating mantle.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).[1]

  • Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of the first fraction (likely a lower-boiling impurity).

  • Collect the initial fraction (forerun) in a separate receiving flask and discard it.

  • As the temperature begins to rise and stabilizes at the boiling point of this compound (approx. 143 °C), switch to a clean receiving flask to collect the main fraction.

  • Continue collecting the distillate as long as the temperature remains constant.

  • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and to avoid charring of high-boiling residues.

  • Allow the apparatus to cool down before dismantling.

  • Analyze the purity of the collected fraction using GC-MS or NMR.

2. Preparative HPLC for High-Purity this compound

Objective: To obtain highly pure this compound for sensitive applications.

Materials:

  • Partially purified this compound (e.g., from fractional distillation)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Collection vials or fraction collector

Procedure:

  • Develop an analytical HPLC method to achieve good separation of this compound from its impurities.

  • Scale up the analytical method to a preparative scale. This involves selecting a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.

  • Dissolve the partially purified this compound in a suitable solvent compatible with the mobile phase.

  • Inject the sample onto the preparative HPLC column.

  • Monitor the separation using a detector (e.g., UV or RI).

  • Collect the fraction corresponding to the this compound peak.

  • Combine the collected fractions containing the pure product.

  • Remove the solvent from the collected fractions using a rotary evaporator to obtain the purified this compound.

  • Confirm the purity of the final product using analytical HPLC, GC-MS, or NMR.

Purification Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification method based on the initial purity of the crude product and the desired final purity.

PurificationWorkflow start Crude this compound initial_purity Assess Initial Purity (e.g., GC-MS, NMR) start->initial_purity low_purity Low Purity (<90%) initial_purity->low_purity <90% medium_purity Medium Purity (90-98%) initial_purity->medium_purity 90-98% high_purity High Purity (>98%) initial_purity->high_purity >98% distillation Fractional Distillation low_purity->distillation medium_purity->distillation prep_hplc Preparative HPLC high_purity->prep_hplc analysis Purity Analysis (GC-MS, NMR) distillation->analysis final_product Pure this compound prep_hplc->final_product analysis->prep_hplc Purity not sufficient analysis->final_product Purity sufficient

Caption: Purification method selection workflow.

References

Technical Support Center: Managing Reaction Byproducts in Neotame Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Neotame. The focus is on managing reaction byproducts that can arise during the synthesis process.

A Note on Starting Materials: While the inquiry specified the use of neohexanol, the established and industrially practiced synthesis of Neotame proceeds via the reductive amination of aspartame with 3,3-dimethylbutyraldehyde .[1][2][3] This guide will focus on this well-documented pathway. Neohexanol, an alcohol, would require an initial oxidation step to form the necessary aldehyde, which would introduce additional complexities and potential byproducts not covered in standard Neotame synthesis literature.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing Neotame?

A1: Neotame is synthesized through the reductive amination of aspartame with 3,3-dimethylbutyraldehyde.[1][4] This reaction is typically carried out in a methanol solvent with a palladium on carbon (Pd/C) catalyst under hydrogen pressure.[1][2]

Q2: What are the most common byproducts in Neotame synthesis?

A2: The most frequently encountered byproducts include:

  • De-esterified Neotame (N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine): This is the major impurity, formed by the hydrolysis of the methyl ester group of Neotame.[3][5]

  • Dialkylated Aspartame: This can form when the newly synthesized Neotame reacts further with 3,3-dimethylbutyraldehyde.[6]

  • Oxidation of 3,3-dimethylbutyraldehyde: The aldehyde starting material can be oxidized to 3,3-dimethylbutanoic acid, especially in the presence of the catalyst.[6]

  • Unreacted Aspartame and 3,3-dimethylbutyraldehyde: Incomplete reaction will leave starting materials in the crude product.

Q3: How can I minimize the formation of de-esterified Neotame?

A3: De-esterified Neotame is primarily a product of hydrolysis. To minimize its formation, it is crucial to control the amount of water in the reaction and during workup. Additionally, pH and temperature are critical factors; hydrolysis is more pronounced at lower pH and higher temperatures.[2][3]

Q4: What is the role of the catalyst, and how does it affect byproduct formation?

A4: A palladium on carbon (Pd/C) catalyst is commonly used to facilitate the hydrogenation step in the reductive amination.[1] The choice of catalyst and its handling can influence byproduct formation. For instance, some catalysts may have higher selectivity, reducing the likelihood of side reactions like aldehyde oxidation.[6][7]

Q5: How can the crude Neotame product be purified?

A5: Purification typically involves several steps after the catalyst is filtered out. These include:

  • Distillation of the methanol solvent.[1][6]

  • Crystallization by adding water and cooling the mixture.[1][6]

  • Isolation of the crude product by filtration or centrifugation.[1][3]

  • Recrystallization from an ethanol-water solution to obtain the final, high-purity Neotame.[6][8]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Neotame - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Catalyst deactivation. - Formation of multiple byproducts.- Increase reaction time or adjust the molar ratio of reactants. - Optimize temperature (typically 30-60°C) and hydrogen pressure.[6] - Ensure the catalyst is fresh and handled properly to avoid poisoning. - Follow the recommendations for minimizing byproduct formation.
High Levels of De-esterified Neotame - Presence of excess water in the reaction mixture. - High temperatures during workup and purification. - Acidic conditions.- Use anhydrous solvents and dry reactants. - Perform distillation and drying at the lowest feasible temperatures. - Maintain a neutral to slightly acidic pH (around 5.0-7.0) during processing.[3]
Presence of Unreacted Aspartame - Insufficient amount of 3,3-dimethylbutyraldehyde. - Incomplete reaction.- Use a slight molar excess of 3,3-dimethylbutyraldehyde. - Extend the reaction time or increase the catalyst loading.
Formation of Dialkylated Byproducts - Excessive amount of 3,3-dimethylbutyraldehyde. - Prolonged reaction times at elevated temperatures.- Carefully control the stoichiometry of the reactants. - Monitor the reaction progress and stop it once the desired conversion is achieved.
Product Fails to Crystallize - Presence of significant amounts of impurities. - Incorrect solvent-to-antisolvent ratio.- Perform a preliminary purification step to remove major impurities. - Optimize the methanol/water or ethanol/water ratio for crystallization.[6][9]

Experimental Protocols

Illustrative Synthesis of Neotame

This protocol is a generalized procedure based on common methods described in the literature.[1][3][6] Researchers should optimize these conditions for their specific laboratory setup.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve aspartame in methanol.

    • Heat the mixture to approximately 35-40°C.

    • Add 3,3-dimethylbutyraldehyde to the solution and allow it to react for about 60 minutes to form the intermediate imine.[6]

  • Hydrogenation:

    • Add the palladium on carbon (Pd/C) catalyst to the reaction mixture.

    • Pressurize the vessel with hydrogen gas.

    • Maintain the reaction under hydrogen pressure at a controlled temperature for 14-16 hours.[6]

  • Workup and Purification:

    • Once the reaction is complete, filter the mixture to remove the catalyst. Diatomaceous earth can be used as a filtering aid.[1]

    • Wash the catalyst with methanol and combine the filtrate and washings.[6]

    • Distill the methanol under reduced pressure.[6]

    • Add water to the concentrated residue to induce crystallization.[1]

    • Cool the mixture to below 5°C to maximize crystal formation and then filter to isolate the crude Neotame.[6]

  • Recrystallization:

    • Dissolve the crude product in a 15-40% ethanol-water solution.[6]

    • Allow the solution to cool, promoting the crystallization of pure Neotame.

    • Filter the purified crystals, wash with cold water, and dry under a vacuum.[1]

Visualized Workflows and Pathways

Neotame_Synthesis_Pathway Aspartame Aspartame Imine Schiff Base (Imine) Intermediate Aspartame->Imine Methanol, 35-40°C Aldehyde 3,3-Dimethylbutyraldehyde Aldehyde->Imine Methanol, 35-40°C Dialkylated Dialkylated Aspartame Aldehyde->Dialkylated Side Reaction Oxidized_Aldehyde 3,3-Dimethylbutanoic Acid Aldehyde->Oxidized_Aldehyde Oxidation Neotame Neotame Imine->Neotame H₂, Pd/C Catalyst De_esterified De-esterified Neotame Neotame->De_esterified Hydrolysis (H₂O) Neotame->Dialkylated Side Reaction

Caption: Reaction pathway for Neotame synthesis showing key intermediates and byproducts.

Troubleshooting_Workflow Start Start Synthesis Reaction Reductive Amination Start->Reaction Analysis Analyze Crude Product (e.g., HPLC) Reaction->Analysis Yield_Check Acceptable Yield? Analysis->Yield_Check Purity_Check High Purity? Yield_Check->Purity_Check Yes Low_Yield Troubleshoot Low Yield: - Check Reaction Time - Verify Temp/Pressure - Assess Catalyst Activity Yield_Check->Low_Yield No High_Impurities Troubleshoot Impurities: - Control H₂O/pH - Optimize Stoichiometry - Adjust Purification Purity_Check->High_Impurities No Purification Purify (Crystallization/Recrystallization) Purity_Check->Purification Yes Low_Yield->Reaction High_Impurities->Purification Final_Product Final Product Purification->Final_Product

Caption: A logical workflow for troubleshooting common issues in Neotame synthesis.

References

Technical Support Center: Overcoming Low Butanol Yield in Crude Glycerol Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on butanol production from crude glycerol.

Frequently Asked Questions (FAQs)

Q1: Why is my butanol yield significantly lower with crude glycerol compared to pure glycerol?

Low butanol yield from crude glycerol is typically due to impurities from the biodiesel production process that inhibit microbial growth and metabolism.[1][2] Common inhibitory impurities include methanol, salts, soaps, and free fatty acids (FFAs).[1][3] FFAs, particularly unsaturated ones like oleic and linoleic acid, are known to have a strong inhibitory effect on both cell growth and butanol yield.[1][4][5] These compounds can interfere with cell membranes, hindering diffusion processes.[6]

Q2: What are the primary inhibitors in crude glycerol and how do they affect the fermentation?

The main inhibitors and their effects are:

  • Free Fatty Acids (FFAs) and Soaps: These are considered the most significant inhibitors. They can disrupt cell membranes, leading to reduced cell growth and metabolic activity.[1][2][4] Unsaturated fatty acids have been shown to be particularly detrimental.[5]

  • Methanol: While often present in high concentrations (up to 50% w/w), methanol has been reported to have a negligible effect on the growth and butanol yield of robust strains like Clostridium pasteurianum.[1][5] However, its presence can affect the overall process economics.

  • Salts (e.g., NaCl, KCl): Salts are formed during the neutralization step of biodiesel production.[7] High salt concentrations can increase osmotic stress on the microbial cells, but some studies show that C. pasteurianum can tolerate moderate levels without a significant impact on butanol yield.[1][5]

Q3: Which microbial strain is most effective for converting crude glycerol to butanol?

Clostridium pasteurianum is a widely studied and effective microorganism for converting glycerol into butanol.[3][4] Unlike typical Acetone-Butanol-Ethanol (ABE) fermentation strains like C. acetobutylicum, C. pasteurianum can utilize glycerol as a sole carbon source and follows a Propanediol-Butanol-Ethanol (PBE) fermentation pathway.[1][8] This strain exhibits high tolerance to glycerol and some impurities found in crude glycerol.[9] Researchers have also developed mutant strains of C. pasteurianum with even greater tolerance to crude glycerol and higher butanol productivity.[9]

Q4: How can I increase butanol selectivity over other byproducts like 1,3-propanediol (PDO)?

Several strategies can shift the metabolic pathway towards butanol production:

  • pH Control: Maintaining the pH of the fermentation broth is critical. A lower pH (around 5.0-5.9) tends to favor butanol production over 1,3-PDO.[10] It's recommended to keep the pH above 6.5 to favor cell growth and the conversion of butyric acid to butanol.[6]

  • Butyric Acid Addition: Supplementing the fermentation medium with butyric acid can enhance butanol production.[11][12] The externally added or co-fermented butyric acid is taken up by the cells and converted to butanol, increasing the overall yield and selectivity.[11][13]

  • Iron (Fe²⁺) Concentration: The concentration of iron in the medium can influence the metabolic flux. Sufficient iron levels are needed to modulate the metabolism towards butanol.[10]

Troubleshooting Guide for Low Butanol Yield

This guide provides a structured approach to diagnosing and solving common issues during crude glycerol fermentation experiments.

Issue: Fermentation starts, but butanol production is low or stalls prematurely.

This is the most common problem and can be traced to several causes. Use the following workflow to diagnose the issue.

TroubleshootingWorkflow start Low Butanol Yield check_impurities Possible Cause: Crude Glycerol Impurities start->check_impurities check_conditions Possible Cause: Suboptimal Fermentation Conditions start->check_conditions check_strain Possible Cause: Microbial Strain Issues start->check_strain solution_pretreatment Solution: Implement Crude Glycerol Pretreatment check_impurities->solution_pretreatment High FFAs, Soaps, or Salts solution_optimize Solution: Optimize pH, Temperature, & Nutrients check_conditions->solution_optimize Incorrect pH, Temp, or Media solution_adapt Solution: Adapt Strain or Use Robust Mutant check_strain->solution_adapt Low Tolerance or Contamination

Caption: Troubleshooting workflow for low butanol yield.

1. Assess Crude Glycerol Quality (Impurities)

Possible Cause: High levels of free fatty acids (FFAs), soaps, or other uncharacterized inhibitors are present in your crude glycerol feedstock.

Solution: Implement a pretreatment protocol. The choice of method depends on the specific composition of your crude glycerol.

PretreatmentWorkflow start Crude Glycerol (High Impurities) acidification Step 1: Acidification (e.g., with H₃PO₄ or HCl) - Converts soaps to FFAs - Precipitates salts start->acidification separation1 Step 2: Phase Separation (Centrifugation or Decanting) - Removes FFA layer - Removes salt precipitate acidification->separation1 adsorption Step 3: Adsorption (Activated Carbon) - Removes residual FFAs, color, and other organic inhibitors separation1->adsorption filtration Step 4: Filtration - Removes activated carbon and fine particulates adsorption->filtration end Pretreated Glycerol (Ready for Fermentation) filtration->end

Caption: Workflow for crude glycerol pretreatment.

Data on Pretreatment Methods

Pretreatment MethodTarget ImpurityButanol Yield (g/g glycerol)Reference
None (Untreated) -0.21[1]
Acid Precipitation Free Fatty Acids, Soaps0.28[1]
Granular Activated Carbon (GAC) FFAs, Color, Organics>0.21 (enabled fermentation at higher glycerol concentrations)[6]
Combined Acidification & GAC Soaps, FFAs, OrganicsEnables fermentation of high glycerol concentrations (~60 g/L)[2][6]
2. Verify Fermentation Conditions

Possible Cause: The fermentation parameters (pH, temperature, media composition) are not optimal for your Clostridium strain.

Solution: Adjust conditions to the optimal ranges reported in the literature. For C. pasteurianum, the PBE (Propanediol-Butanol-Ethanol) pathway is central.

ABE_Pathway cluster_acid Acidogenesis Phase (Growth) cluster_solvent Solventogenesis Phase (Butanol Production) glycerol Glycerol pyruvate Pyruvate glycerol->pyruvate pdo 1,3-Propanediol (PDO) glycerol->pdo Redox Balance acetylcoa Acetyl-CoA pyruvate->acetylcoa butyrylcoa Butyryl-CoA acetylcoa->butyrylcoa acetate Acetate acetylcoa->acetate Releases ATP ethanol Ethanol acetylcoa->ethanol Re-assimilation butyrate Butyrate butyrylcoa->butyrate Releases ATP butanol Butanol butyrylcoa->butanol Re-assimilation acetate->acetylcoa butyrate->butyrylcoa

Caption: Simplified PBE pathway in Clostridium pasteurianum.

Optimal Fermentation Parameters for C. pasteurianum

ParameterOptimal RangeRationaleReference
Temperature 30-37 °COptimal range for mesophilic growth and enzyme activity.[1]
Initial pH 6.5-7.0Promotes initial biomass growth.[6][1][10]
Controlled pH ≥6.5Keeping pH from dropping too low enhances conversion of acids to solvents.[6]
Initial Glycerol 30-60 g/LHigher concentrations can cause substrate inhibition, especially without pretreatment.[6]
Nitrogen Source Yeast Extract, (NH₄)₂SO₄Essential for cell growth and enzyme synthesis.[6][14]
Iron (Fe²⁺) ~5 mg/LA key cofactor that influences metabolic pathway selection.[6][10]
3. Evaluate Microbial Strain Health

Possible Cause: The microbial culture may have low viability, be inhibited by butanol toxicity, or be contaminated.

Solution:

  • Strain Adaptation: Gradually adapt your culture to higher concentrations of crude glycerol to improve tolerance.

  • In-Situ Product Recovery: For high-titer fermentations, butanol itself becomes toxic.[1] Techniques like gas stripping can remove butanol from the broth as it's produced, relieving product inhibition and boosting overall yield.[1][6][15]

  • Aseptic Technique: Ensure all media, equipment, and handling procedures are sterile to prevent contamination, which can compete for substrate and produce inhibitory compounds.[16]

Reported Butanol Yields

StrainSubstrateFermentation ModeButanol Yield (g/g glycerol)Productivity (g/L/h)Reference
C. pasteurianum (Wild Type)Pure GlycerolBatch0.26 - 0.290.27[1]
C. pasteurianum (Wild Type)Treated Crude GlycerolBatch0.27 - 0.280.41[1]
C. pasteurianum (Mutant)Stored Crude GlycerolFed-batch + Gas StrippingNot specified1.80[9]
C. pasteurianum SE-5Crude GlycerolBatch + Extraction0.300.34[1]

Key Experimental Protocols

Protocol 1: Crude Glycerol Pretreatment (Acidification & Activated Carbon)

This protocol is designed to remove soaps, FFAs, and other organic inhibitors.

  • Acidification:

    • Measure the initial pH of the crude glycerol.

    • Slowly add a strong acid (e.g., concentrated H₃PO₄ or HCl) while stirring until the pH reaches 1.0-2.0.[2] This neutralizes alkaline catalysts and converts soaps into insoluble FFAs.

    • Continue stirring for 1 hour at room temperature.[2]

  • Phase Separation:

    • Transfer the mixture to a separatory funnel and allow it to stand for several hours until three distinct layers form: an upper FFA layer, a middle glycerol-rich layer, and a bottom salt/sediment layer.

    • Carefully drain and discard the bottom layer, then the top FFA layer, collecting the middle glycerol phase.

  • Adsorption:

    • Add granular activated carbon (GAC) to the collected glycerol phase at a loading of 1-5% (w/v).[6]

    • Stir the mixture for 2-4 hours at room temperature to allow for the adsorption of residual FFAs, color, and other inhibitors.

  • Filtration:

    • Remove the GAC by vacuum filtration through a Buchner funnel with filter paper. For finer particulates, a 0.22 µm filter can be used.

  • Final pH Adjustment:

    • Adjust the pH of the purified glycerol to the desired level (e.g., 7.0) for your fermentation medium using NaOH before sterilization.

Protocol 2: Quantification of Glycerol and Butanol by HPLC

This protocol provides a general method for analyzing substrate consumption and product formation.

  • System and Column:

    • An HPLC system equipped with a Refractive Index (RID) detector is standard. A UV-Vis detector (e.g., at 210 nm) can also be used, especially for detecting organic acids.[17]

    • A column suitable for organic acid and alcohol separation, such as an Aminex HPX-87H, is commonly used.[17][18]

  • Mobile Phase and Conditions:

    • The mobile phase is typically a dilute acid solution, such as 5 mM H₂SO₄.[17]

    • Set a constant column temperature, often around 60 °C, to ensure reproducible retention times.[17]

    • Maintain a consistent flow rate, typically between 0.5-0.8 mL/min.[17]

  • Sample Preparation:

    • Collect a sample from the fermenter and centrifuge it to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the sample as necessary with the mobile phase to ensure the analyte concentrations fall within the linear range of your standard curve.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the peaks for glycerol, butanol, and other metabolites (e.g., butyric acid, 1,3-PDO, ethanol) by comparing their retention times and peak areas to those of known standards.[4][19]

    • Calculate concentrations based on a standard curve generated from serial dilutions of pure compounds.

References

Technical Support Center: Water Removal in 3,3-dimethyl-1-butanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effective removal of water from reactions involving 3,3-dimethyl-1-butanol.

Frequently Asked Questions (FAQs)

Q1: Why is removing water so critical in reactions with this compound?

A1: Water can significantly hinder or prevent many common organic reactions for several reasons:

  • Reaction with Sensitive Reagents: Many organometallic reagents, such as Grignard reagents (used in the synthesis of this compound) and strong bases like sodium hydride (used to form alkoxides for Williamson ether synthesis), react violently with water.[1][2] This quenches the reagent, reducing yield and potentially creating hazardous byproducts.

  • Equilibrium Reactions: For equilibrium-driven reactions like Fischer esterification, water is a product.[3] Its presence in the reaction mixture can shift the equilibrium back toward the reactants, preventing the reaction from reaching completion, according to Le Châtelier's principle.[4]

  • Side Reactions: In acid-catalyzed reactions of alcohols, such as dehydration to form alkenes or ethers, excess water can lead to undesired side products or reverse the reaction.[5][6]

Q2: What are the primary methods for removing water from a reaction involving an alcohol like this compound?

A2: The most common and effective techniques include:

  • Azeotropic Distillation: This method is used to remove water as it is formed during a reaction. An immiscible solvent (like toluene or benzene) is added, which forms a low-boiling azeotrope with water.[4][7] The azeotrope is distilled off, condensed, and collected in a Dean-Stark trap, where the denser water separates and the solvent is returned to the reaction flask.[8]

  • Use of Drying Agents (Desiccants): Anhydrous inorganic salts are added to the reaction mixture to chemically bind with water. For pre-drying the alcohol or drying a solution after workup, agents like magnesium sulfate (MgSO₄) and sodium sulfate (Na₂SO₄) are common.[9]

  • Molecular Sieves: These are synthetic zeolites with precisely sized pores that selectively adsorb small molecules like water.[10] 3Å molecular sieves are particularly effective for drying alcohols because their pore size is small enough to exclude larger alcohol molecules while trapping water.[11][12][13] They can be used to dry the alcohol before the reaction or be added directly to the reaction mixture.[3][14]

Q3: Which drying agent is best suited for this compound?

A3: For this compound, 3Å molecular sieves are the most recommended drying agent. They are highly efficient at removing water, are generally inert, and do not react with the alcohol.[11][15] Other agents have drawbacks:

  • Magnesium Sulfate (MgSO₄): Effective and fast, but can be slightly acidic.[16]

  • Sodium Sulfate (Na₂SO₄): High capacity but slow and less efficient at removing the last traces of water.[16]

  • Calcium Chloride (CaCl₂): Should be avoided as it can form adducts with alcohols.[17]

  • Calcium Hydride (CaH₂): A reactive drying agent that chemically destroys water. It is very effective but can be hazardous and is typically used for drying solvents, not for direct addition to most reaction mixtures containing other functional groups.[9]

Troubleshooting Guides

Problem: My Fischer esterification reaction has a low yield and doesn't seem to go to completion.

  • Possible Cause: Water produced during the reaction is shifting the equilibrium back to the starting materials.

  • Solution:

    • Implement Azeotropic Distillation: If not already in use, set up the reaction with a Dean-Stark apparatus and a suitable solvent like toluene to continuously remove water as it forms.[4][8]

    • Add a Drying Agent: Add activated 3Å molecular sieves directly to the reaction flask.[3] This will adsorb the water produced, driving the reaction forward.

    • Use Excess Reactant: Employing a large excess of the alcohol (this compound) can also help push the equilibrium towards the ester product.[8][14]

Problem: My Grignard reaction is failing, or the yield is significantly lower than expected.

  • Possible Cause: Trace amounts of water are present in the this compound, the solvent, or the glassware, which is quenching the Grignard reagent.

  • Solution:

    • Rigorously Dry Glassware: Ensure all glassware is oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use.

    • Pre-dry the Alcohol: Before adding it to the reaction, dry the this compound over activated 3Å molecular sieves for at least 24 hours.[15]

    • Use Anhydrous Solvents: Ensure the solvent (e.g., THF, diethyl ether) is freshly distilled from an appropriate drying agent like sodium/benzophenone.

    • Azeotropically Remove Water: For highly sensitive reactions, you can dry the alcohol by adding toluene and removing the solvent via rotary evaporation. Repeating this process 2-3 times can effectively remove trace water.[16]

Problem: After adding a drying agent like Na₂SO₄, my organic layer is still cloudy.

  • Possible Cause 1: The drying agent is saturated and can no longer absorb water.

  • Solution 1: Filter or decant the solution away from the clumped drying agent and add a fresh portion. Swirl and observe if the new portion remains free-flowing.

  • Possible Cause 2: The drying process is slow, and more time is needed.

  • Solution 2: Allow the solution to stand over the drying agent for a longer period (e.g., 30 minutes or more), swirling occasionally.[16] For faster drying, consider using MgSO₄.[16]

Data Presentation

Table 1: Comparison of Common Drying Agents for Alcohols

Drying AgentCapacitySpeedEfficiencySuitability for this compound
3Å Molecular SievesHighHighHighExcellent: Highly efficient and inert.[11][15]
Magnesium Sulfate (MgSO₄)HighHighMedium-HighGood: Fast and effective, but can be mildly acidic.[9][16]
Sodium Sulfate (Na₂SO₄)Very HighLowLowFair: Good for bulk water removal but inefficient for achieving anhydrous conditions.[16][17]
Calcium Sulfate (Drierite®)LowHighHighGood: A neutral and efficient drying agent, but has low capacity.[17]
Calcium Chloride (CaCl₂)HighMediumHighPoor: Reacts with alcohols to form adducts.[17]
Potassium Carbonate (K₂CO₃)MediumMediumMediumFair: A basic drying agent, suitable if acidic conditions must be avoided.[17]

Table 2: Residual Water in Methanol After Treatment with Various Desiccants

Note: Data for methanol is presented as a representative lower alcohol. Similar trends are expected for this compound.

DesiccantLoading (% m/v)Time (h)Final Water Content (ppm)
3Å Molecular Sieves102410
3Å Molecular Sieves1072<10
Potassium Hydroxide (KOH)102433
Magnesium/Iodine (Mg/I₂)0.52454

(Data sourced from J. Org. Chem. 2010, 75, 24, 8351–8354)[15]

Experimental Protocols

Protocol 1: Water Removal During Reaction via Azeotropic Distillation

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is completely dry.

  • Charge Reactor: Add the this compound, other reactants (e.g., carboxylic acid), an acid catalyst (e.g., p-TsOH), and an azeotroping solvent (e.g., toluene) to the flask. The volume of toluene should be sufficient for reflux.

  • Pre-fill Trap: Fill the Dean-Stark trap with toluene through the top of the condenser until it begins to flow back into the reaction flask.

  • Heating: Heat the reaction mixture to a gentle reflux. The toluene-water azeotrope will begin to distill.

  • Water Collection: The condensed azeotrope will collect in the trap. Being denser and immiscible, water will separate and collect in the calibrated arm of the trap, while the toluene will overflow and return to the reaction flask.[4][8]

  • Monitoring: Continue the reaction until no more water collects in the trap, indicating the reaction is complete.

Protocol 2: Pre-drying this compound with Molecular Sieves

  • Activate Sieves: Place 3Å molecular sieves in a flask and heat them in a vacuum oven at >250°C for at least 3 hours to remove any adsorbed water.[15] Alternatively, heat with a heat gun under high vacuum. Allow them to cool to room temperature in a desiccator.

  • Add Sieves to Alcohol: Add the activated molecular sieves to the this compound in a dry, sealed flask. Use approximately 5-10% of the alcohol's weight in sieves (e.g., 5-10 g of sieves for 100 mL of alcohol).

  • Incubation: Seal the flask and let it stand for at least 24 hours to ensure thorough drying.[15]

  • Separation: The anhydrous alcohol can be carefully decanted or cannulated to the reaction flask, leaving the sieves behind.

Visualizations

G start Need to remove water from a reaction? q1 Is water a product of the reaction (e.g., esterification)? start->q1 q2 Are reagents highly water-sensitive (e.g., Grignard)? q1->q2  No proc1 Use Azeotropic Distillation with a Dean-Stark Trap q1->proc1  Yes proc3 Rigorously pre-dry all reagents, solvents, and glassware q2->proc3  Yes proc4 Dry organic layer after workup with MgSO4 or Na2SO4 q2->proc4  No (Post-reaction drying) proc2 Add activated 3Å Molecular Sieves to the reaction proc1->proc2 Can also use G cluster_flask Reaction Flask cluster_trap Dean-Stark Trap A Reactants + Toluene (Heating & Reflux) B Vapor (Toluene-Water Azeotrope) Rises A->B C Water Collects at Bottom D Toluene Overflows and Returns D->A Recycles E Condenser (Vapor -> Liquid) B->E E->C Drips G start Low reaction yield or reaction failure observed q1 Is the reaction known to be water-sensitive? start->q1 check_reagents Test starting materials for water (e.g., Karl Fischer titration) q1->check_reagents Yes end_other Investigate other potential issues (temp, purity, etc.) q1->end_other No check_glass Review glassware drying procedure (oven/flame dry) check_reagents->check_glass check_solvent Use freshly dried/distilled solvent check_glass->check_solvent end_water Implement rigorous drying protocol and repeat reaction check_solvent->end_water

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Interpretation of 3,3-dimethyl-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. This guide provides a detailed comparison of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy in the analysis of 3,3-dimethyl-1-butanol. We present experimental data, detailed protocols, and visual aids to facilitate a comprehensive understanding of these techniques.

Structural Elucidation Data

The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6Triplet2H-CH₂-OH (H-1)
~1.5Triplet2H-CH₂-C(CH₃)₃ (H-2)
~1.2Singlet1H-OH
~0.9Singlet9H-C(CH₃)₃ (H-4)
Table 2: ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmCarbon TypeAssignment
~61CH₂-CH₂-OH (C-1)
~48CH₂-CH₂-C(CH₃)₃ (C-2)
~30C-C(CH₃)₃ (C-3)
~29CH₃-C(CH₃)₃ (C-4)
Table 3: Mass Spectrometry Data for this compound
m/zInterpretation
102Molecular Ion [M]⁺
87[M - CH₃]⁺
71[M - OCH₃]⁺ or [M - CH₂OH]⁺
57[C(CH₃)₃]⁺ (tert-butyl cation) - Base Peak
43[C₃H₇]⁺
31[CH₂OH]⁺
Table 4: IR Spectral Data for this compound
Wavenumber (cm⁻¹)VibrationFunctional Group
~3330 (broad)O-H stretchAlcohol
~2950 (strong)C-H stretchAlkane
~1470C-H bendAlkane
~1365C-H bend (gem-dimethyl)Alkane
~1050 (strong)C-O stretchPrimary Alcohol

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[1]

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A standard pulse sequence is used. The number of scans can be adjusted to improve the signal-to-noise ratio, but for a simple molecule like this compound, a small number of scans is usually sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are typically required. Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.[2]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the GC. The GC separates the compound from the solvent and any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion [M]⁺.[3]

  • Fragmentation: The molecular ion is often unstable and fragments into smaller, charged species. The fragmentation pattern is characteristic of the molecule's structure. For alcohols, common fragmentations include alpha-cleavage and dehydration.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr) for a neat liquid sample.

Procedure:

  • Sample Preparation (ATR): Place a drop of liquid this compound directly onto the ATR crystal.

  • Sample Preparation (Neat Liquid): Place a drop of the liquid between two salt plates to create a thin film.

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the frequencies of infrared radiation that are absorbed by the sample.

  • Data Analysis: The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The absorption bands are correlated to specific bond vibrations, allowing for the identification of functional groups.[4][5] For alcohols, a broad O-H stretching band around 3200-3600 cm⁻¹ and a C-O stretching band around 1000-1200 cm⁻¹ are characteristic.[6][7]

Visualizing the Data and Processes

The following diagrams illustrate the experimental workflow and the structural correlations derived from the spectroscopic data.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep IR_Prep Neat Liquid Sample->IR_Prep NMR NMR Spectrometer NMR_Prep->NMR GCMS GC-MS MS_Prep->GCMS FTIR FTIR Spectrometer IR_Prep->FTIR NMR_Data 1H & 13C Spectra NMR->NMR_Data MS_Data Mass Spectrum GCMS->MS_Data IR_Data IR Spectrum FTIR->IR_Data

Caption: Experimental workflow for the spectroscopic analysis of this compound.

structure_correlation cluster_structure This compound Structure cluster_nmr NMR Signals mol CH3 (d) | (d) CH3-C(c)-CH2(b)-CH2(a)-OH | CH3 (d) H1 1H: ~3.6 ppm (t, 2H) mol->H1 (a) H2 1H: ~1.5 ppm (t, 2H) mol->H2 (b) H4 1H: ~0.9 ppm (s, 9H) mol->H4 (d) C1 13C: ~61 ppm mol->C1 (a) C2 13C: ~48 ppm mol->C2 (b) C3 13C: ~30 ppm mol->C3 (c) C4 13C: ~29 ppm mol->C4 (d)

Caption: Correlation of the structure of this compound with its NMR signals.

Comparison of Techniques

  • ¹H and ¹³C NMR Spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR gives insights into the electronic environment of protons, their connectivity through spin-spin coupling, and the relative number of protons in different environments through integration. ¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical environment. Together, they are powerful tools for determining the precise structure of an organic molecule.

  • Mass Spectrometry provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns. The base peak at m/z 57 is highly indicative of the stable tert-butyl cation, a key structural feature of this compound.

  • Infrared Spectroscopy is excellent for identifying the functional groups present in a molecule. The broad O-H stretch and the strong C-O stretch are definitive indicators of an alcohol functionality.

References

A Comparative Analysis of Neohexanol and Other Alcohols as Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solvent Performance with Supporting Experimental Data

In the landscape of pharmaceutical development and chemical synthesis, the choice of solvent is a critical decision that can significantly impact reaction kinetics, product purity, and formulation stability. While common alcohols such as methanol, ethanol, isopropanol, and n-butanol are widely utilized, the exploration of alternative solvents like neohexanol (2,2-dimethyl-1-butanol) offers potential advantages in specific applications. This guide provides a comparative study of neohexanol against other commonly used alcohols, presenting available experimental data to inform solvent selection in research and development.

Physicochemical Properties: A Tabular Comparison

The fundamental properties of a solvent dictate its behavior and suitability for various applications. The following table summarizes key physicochemical parameters for neohexanol and other common alcohols.

PropertyNeohexanoln-HexanolEthanolMethanolIsopropanoln-Butanol
Molecular Formula C6H14OC6H14OC2H6OCH4OC3H8OC4H10O
Molecular Weight ( g/mol ) 102.17102.1746.0732.0460.1074.12
Boiling Point (°C) 146-147157.578.3764.782.6117.7
Density (g/mL at 20°C) 0.8280.8140.7890.7920.7860.810
Viscosity (cP at 20°C) 4.85.41.200.592.392.95
Polarity Index (P') N/A3.94.35.13.93.9[1]
Hansen Solubility Parameters (MPa½)
   δD (Dispersion)N/A15.815.815.115.816.0[2]
   δP (Polar)N/A6.18.812.36.15.7[2]
   δH (Hydrogen Bonding)N/A16.019.422.316.415.8[2]

Note: Data for neohexanol is limited in publicly available databases. The provided values are compiled from various sources. "N/A" indicates that reliable data was not found.

Performance in Pharmaceutical Applications

The efficacy of a solvent in pharmaceutical applications is primarily assessed by its ability to dissolve active pharmaceutical ingredients (APIs) and its influence on reaction rates and product stability.

Solubility of Active Pharmaceutical Ingredients (APIs)

The solubility of an API in a given solvent is a critical parameter for formulation development, particularly for liquid dosage forms and for crystallization processes. While direct comparative solubility data for neohexanol against other alcohols for a wide range of APIs is scarce, the following table presents available data for select drugs.

APINeohexanoln-HexanolEthanolMethanolIsopropanoln-Butanol
Ibuprofen N/AN/A~60 mg/mL[3]SolubleSolubleSoluble[4]
Naproxen N/AN/A~55 mg/mL[5]SolubleSolubleSoluble[6]
Carbamazepine N/AN/A~3 mg/mL[7]64 mg/mL[8]SolubleSoluble[8]

The structural isomerism between neohexanol and n-hexanol suggests they may exhibit similar solvency for non-polar to moderately polar compounds. The bulky tert-butyl group in neohexanol might influence crystal packing and solvation in unique ways compared to the linear chain of n-hexanol, potentially offering advantages in specific crystallization processes.

Reaction Kinetics

The solvent can significantly influence the rate of chemical reactions. For instance, in esterification reactions, the polarity and steric hindrance of the alcohol can affect the reaction equilibrium and kinetics.

Toxicity Profile

The safety of a solvent is a paramount consideration in pharmaceutical manufacturing. The acute oral toxicity, represented by the LD50 (the dose lethal to 50% of a test population), is a key indicator.

SolventOral LD50 (rat, g/kg)
Neohexanol N/A
n-Hexanol 0.72 - 4.59
Ethanol 7.06[10]
Methanol 5.6[10]
Isopropanol 5.0[10]
n-Butanol 0.79[11]

Note: A lower LD50 value indicates higher toxicity. Data for neohexanol was not explicitly found, but as a C6 alcohol, its toxicity is expected to be in a similar range to n-hexanol.

Experimental Protocols

To ensure reliable and reproducible data for solvent selection, standardized experimental protocols are essential. The following section details a widely accepted method for determining the equilibrium solubility of an API.

Equilibrium Solubility Determination by Shake-Flask Method

This method, recommended by the World Health Organization (WHO), is a robust technique to determine the thermodynamic solubility of a compound.[12]

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Solvent of interest (e.g., neohexanol, ethanol, etc.)

  • Calibrated analytical balance

  • Volumetric flasks

  • Mechanical shaker or agitator

  • Temperature-controlled environment (e.g., incubator or water bath) set to the desired temperature (e.g., 25 °C or 37 °C)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or a suitable analytical instrument for concentration analysis

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of the API to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be visually present.

  • Place the container in a mechanical shaker within a temperature-controlled environment.

  • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary studies.

  • After agitation, allow the samples to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 24 hours) to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtered sample to an appropriate concentration with a suitable solvent for analysis.

  • Analyze the concentration of the API in the diluted sample using a validated analytical method, such as HPLC.

  • Calculate the solubility of the API in the solvent in units such as mg/mL or mol/L.

Visualizing Experimental Workflows

To provide a clear understanding of the processes involved in solvent comparison, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a logical flow for solvent selection.

G cluster_0 API Solubility Determination Workflow A Add excess API to solvent B Equilibrate at constant temperature (e.g., 24-72h with agitation) A->B C Allow solids to settle B->C D Withdraw and filter supernatant C->D E Analyze API concentration (e.g., HPLC) D->E F Calculate Solubility E->F

Caption: Workflow for API solubility determination.

G cluster_1 Solvent Selection Logic Start Define Application Requirements (e.g., Solubility, Reaction Type, Safety) PhysicoChem Compare Physicochemical Properties Start->PhysicoChem Solubility Evaluate API Solubility Data PhysicoChem->Solubility Kinetics Assess Impact on Reaction Kinetics Solubility->Kinetics Toxicity Review Toxicity Profile Kinetics->Toxicity Decision Select Optimal Solvent Toxicity->Decision

Caption: Logical flow for solvent selection.

Conclusion

Neohexanol presents an interesting, though less characterized, alternative to more common alcohol solvents in pharmaceutical applications. Its branched structure may offer unique properties in terms of solvency and crystallization behavior. However, the current body of publicly available, direct comparative data against solvents like ethanol, methanol, and isopropanol is limited.

For researchers and drug development professionals, the selection of neohexanol would necessitate in-house experimental validation of its performance for specific APIs and reaction systems. The provided experimental protocol for solubility determination offers a standardized approach for such evaluations. As the demand for novel and specialized solvents grows, further research into the properties and applications of neohexanol is warranted to fully elucidate its potential benefits in the pharmaceutical industry.

References

A Comparative Guide to TMA Lyase Inhibitors: 3,3-dimethyl-1-butanol vs. Fluoromethylcholine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The gut microbial metabolite trimethylamine N-oxide (TMAO) has emerged as a significant factor in the pathogenesis of atherosclerotic cardiovascular disease.[1] TMAO is formed through a multi-step process that begins in the gut, where microbial enzymes known as trimethylamine (TMA) lyases metabolize dietary nutrients rich in trimethylamine moieties, such as choline and carnitine, to produce TMA.[1][2][3] This TMA is then absorbed and oxidized in the liver by flavin-containing monooxygenase 3 (FMO3) to form TMAO.[1] Elevated TMAO levels are associated with an increased risk of thrombosis, atherosclerosis, and major adverse cardiovascular events.[4][2][5]

Consequently, the inhibition of microbial TMA lyase presents a promising therapeutic strategy to lower TMAO levels and mitigate cardiovascular risk.[6] This guide provides a detailed comparison of two such inhibitors: the natural product 3,3-dimethyl-1-butanol (DMB) and the synthetically developed fluoromethylcholine (FMC), focusing on their efficacy, mechanism of action, and the experimental data supporting their function.

Mechanism of Action

This compound (DMB): DMB is a structural analog of choline.[7] It acts as a competitive inhibitor of TMA lyase, binding to the enzyme's active site to block the metabolism of choline to TMA.[8] Found naturally in some cold-pressed olive oils, grapeseed oils, and red wines, DMB has been shown to non-lethally inhibit TMA formation in cultured microbes and reduce TMAO levels in animal models.[3][7] However, some studies suggest its effects in certain disease models may be independent of TMA lyase inhibition, and its efficacy in reducing TMAO in vivo has yielded conflicting results.[9][10]

Fluoromethylcholine (FMC): FMC belongs to a class of second-generation, mechanism-based inhibitors known as halomethylcholines.[8] These compounds are designed as suicide substrate inhibitors.[11] FMC irreversibly binds to and inactivates the TMA lyase enzyme, specifically the catalytic subunit CutC.[12] This mechanism-based inhibition leads to a much more potent and sustained reduction in TMA production compared to competitive inhibitors.[8]

Comparative Efficacy: In Vitro and In Vivo Data

Quantitative studies demonstrate a profound difference in the inhibitory potency of FMC compared to DMB. FMC and its related halomethylcholines are thousands of times more potent than DMB.

InhibitorAssay TypeTargetIC50 / EC50Citation(s)
This compound (DMB) In Vitro (Enzyme Lysate)Recombinant P. mirabilis CutC/D>1 mM[2]
Fluoromethylcholine (FMC) In Vitro (Enzyme Lysate)Recombinant P. mirabilis CutC/D900 pM[2][11][13]
Fluoromethylcholine (FMC) In Vivo (TMAO Suppression)Mice on choline dietEC50 = 3.4 mg/kg[2][11][14]
Fluoromethylcholine (FMC) In Vivo (d9-TMAO Suppression)Mice gavaged with d9-cholineEC50 = 0.01 mg/kg[2]

Table 1: Comparative potency of DMB and FMC as TMA lyase inhibitors. IC50 (half-maximal inhibitory concentration) measures in vitro potency, while EC50 (half-maximal effective concentration) measures in vivo efficacy.

In vivo studies in mice confirm the superior efficacy of FMC. A single oral dose of FMC can significantly reduce plasma TMAO levels for up to three days.[2] In contrast, while DMB can lower TMAO levels in mice on choline-rich diets, its effect is less potent and consistent.[2][7] The halomethylcholines, including FMC, have been described as over 10,000-fold more potent than DMB in lowering circulating TMA and TMAO levels in vivo.[8]

Experimental Protocols

The evaluation of TMA lyase inhibitors involves a combination of in vitro and in vivo methodologies.

1. In Vitro TMA Lyase Inhibition Assay:

  • Enzyme Source: Clarified lysate from recombinant E. coli expressing the TMA lyase genes (cutC and its activating partner, cutD) from a TMA-producing bacterium like Proteus mirabilis, or lysate from wild-type P. mirabilis cells.[2][3]

  • Substrate: Isotope-labeled choline, typically d9-[trimethyl]-choline, is used as the substrate.[2]

  • Procedure: The enzyme lysate is pre-incubated with varying concentrations of the inhibitor (e.g., DMB or FMC) for a specified time. The enzymatic reaction is initiated by adding the d9-choline substrate.

  • Quantification: The reaction is quenched, and the production of the isotope-labeled product, d9-TMA, is measured using Liquid Chromatography with on-line Tandem Mass Spectrometry (LC-MS/MS).[11]

  • Analysis: The concentration of inhibitor that reduces enzyme activity by 50% is calculated to determine the IC50 value.[11]

2. In Vivo Efficacy Study in Animal Models:

  • Animal Model: Atherosclerosis-prone mouse models, such as Apolipoprotein E knockout (ApoE-/-) mice, or standard C57BL/6J mice are commonly used.[2][8]

  • Diet: Mice are fed a diet supplemented with choline or carnitine to induce high levels of TMAO production.[2][7]

  • Inhibitor Administration: The inhibitor (DMB or FMC) is administered to the treatment group, typically via drinking water, mixed in the diet, or by oral gavage.[2][3][11]

  • Sample Collection: Blood plasma and fecal samples are collected at baseline and at various time points following inhibitor administration.[2]

  • Quantification: Levels of TMA, TMAO, and their isotope-labeled counterparts (if a labeled substrate is administered) in plasma and other tissues are quantified using stable isotope dilution LC-MS/MS.[8][11]

  • Pathological Assessment: In long-term studies, the impact of inhibition on disease progression is assessed by measuring atherosclerotic lesion development in the aorta and stimulus-dependent platelet aggregation.[2][7]

Visualizing the Pathway and Experimental Workflow

TMAO_Pathway cluster_gut Gut Lumen cluster_host Host Diet Dietary Nutrients (Choline, Carnitine) Microbiota Gut Microbiota Diet->Microbiota TMA_Lyase TMA Lyase (e.g., CutC/D) Microbiota->TMA_Lyase TMA TMA TMA_Lyase->TMA Metabolism Liver Liver (FMO3 Enzyme) TMA->Liver Absorption TMAO TMAO (in circulation) Liver->TMAO Oxidation Pathology Adverse Effects (Atherosclerosis, Thrombosis) TMAO->Pathology DMB This compound (DMB) DMB->TMA_Lyase Competitive Inhibition FMC Fluoromethylcholine (FMC) FMC->TMA_Lyase Irreversible Inhibition

Caption: TMAO production pathway and points of inhibition by DMB and FMC.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Analysis & Outcome EnzymeAssay Recombinant Enzyme or Lysate Assay WholeCellAssay Whole-Cell Culture Assay EnzymeAssay->WholeCellAssay IC50 Determine IC50 WholeCellAssay->IC50 AnimalModel Animal Model (e.g., ApoE-/- Mice) IC50->AnimalModel Lead Compound Diet High-Choline Diet AnimalModel->Diet Administer Administer Inhibitor (DMB or FMC) Diet->Administer Samples Collect Plasma & Feces Administer->Samples LCMS LC-MS/MS Analysis (Quantify TMA/TMAO) Samples->LCMS EC50 Determine EC50 LCMS->EC50 Pathology Assess Pathology (Lesions, Platelet Function) EC50->Pathology

Caption: Workflow for evaluating TMA lyase inhibitor efficacy.

References

In Vivo Metabolic Landscape of 3,3-dimethyl-1-butanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo metabolism of investigational compounds is paramount. This guide provides a comparative analysis of the host-derived metabolites of 3,3-dimethyl-1-butanol (DMB), a compound initially explored for its role in modulating gut microbiota-dependent trimethylamine N-oxide (TMAO) production. Emerging evidence, however, suggests its biological activities may extend beyond TMAO inhibition, primarily through its host-metabolized derivatives.

This guide will objectively compare the performance of DMB with relevant alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Comparative Analysis of this compound and Alternatives

Initial interest in DMB stemmed from its potential to inhibit microbial trimethylamine (TMA) lyase, the enzyme responsible for converting dietary choline and carnitine into TMA, a precursor to the pro-atherogenic molecule TMAO.[1][2] However, in vivo studies have revealed a more complex metabolic fate and a broader spectrum of biological effects, some of which are independent of its impact on TMAO levels.

A key host-derived metabolite of DMB is 3,3-dimethyl-1-butyric acid (DMBut) , which has been shown to possess significant immunomodulatory properties.[3] Another identified metabolite is the acylcarnitine conjugate, 3,3-dimethylbutyrylcarnitine (DMBC) .[3] The in vivo metabolism of DMB is hypothesized to occur primarily in the liver via alcohol dehydrogenase (ADH).[3]

Recent studies have compared DMB to other TMA lyase inhibitors, such as fluoromethylcholine (FMC) . In a collagen-induced arthritis (CIA) mouse model, both DMB and its metabolite DMBut demonstrated significant efficacy in reducing disease severity and pro-inflammatory cytokines.[3] Notably, this effect was independent of TMA lyase inhibition, as DMB treatment did not reduce cecal TMA or circulating TMAO concentrations, unlike FMC.[3] This suggests that the therapeutic benefits of DMB in this context are attributable to its host-derived metabolites.

Quantitative Data Summary

The following tables summarize the in vivo effects of DMB and FMC on TMA and TMAO levels, as well as the detection of DMB and its primary metabolite, DMBut, in a murine model of collagen-induced arthritis.

Table 1: Comparison of Cecal Trimethylamine (TMA) and Serum Trimethylamine N-Oxide (TMAO) Levels

Treatment GroupCecal TMA (µM)Serum TMAO (µM)
Vehicle15.8 ± 2.312.5 ± 1.8
DMB (1% v/v in drinking water)14.9 ± 1.911.9 ± 1.5
FMC (100mg/kg via oral gavage)5.2 ± 0.9 4.8 ± 0.7

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle and DMB-treated groups. Data is synthesized from a study by Fechtner et al. (2023).[3]

Table 2: Detection of DMB and its Metabolite DMBut in Serum and Liver

AnalyteSerum Concentration (µg/mL)Liver Concentration (µg/g)
DMB
Vehicle-treatedNot DetectedNot Detected
DMB-treated1.2 ± 0.33.5 ± 0.8
DMBut
Vehicle-treatedNot DetectedNot Detected
DMB-treated0.8 ± 0.21.9 ± 0.5

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle-treated group. Data is synthesized from a study by Fechtner et al. (2023).[3]

Experimental Protocols

Detailed methodologies for the in vivo administration of DMB and the subsequent analysis of its metabolites are crucial for reproducible research. The following protocols are synthesized from multiple peer-reviewed studies.

In Vivo Administration of this compound in Mice

Objective: To administer DMB to mice orally to study its in vivo metabolism and effects.

Materials:

  • This compound (Sigma-Aldrich)

  • Drinking water or corn oil (for gavage)

  • Animal housing and husbandry equipment

  • For oral gavage: sterile gavage needles (20-22 gauge, ball-tipped) and syringes

Procedure:

  • Administration via Drinking Water (Chronic Dosing):

    • Prepare a 1% (v/v) solution of DMB in sterile drinking water.

    • Provide the DMB-containing water ad libitum to the experimental group of mice.

    • Replace the DMB solution every 2-3 days to ensure stability.

    • The control group receives normal drinking water.

    • This method is suitable for long-term studies.[3]

  • Administration via Oral Gavage (Acute or Chronic Dosing):

    • Prepare the desired concentration of DMB in a suitable vehicle such as corn oil.

    • Accurately weigh each mouse to calculate the correct dosage volume.

    • Gently restrain the mouse and insert the gavage needle orally, passing it into the esophagus.

    • Slowly administer the DMB solution.

    • The control group receives the vehicle alone.

    • This method allows for precise dosing.

  • Sample Collection:

    • At the designated time point, euthanize the mice according to approved institutional protocols.

    • Collect blood via cardiac puncture into serum separator tubes. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.

    • Perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove remaining blood.

    • Excise the liver, weigh it, and immediately snap-freeze it in liquid nitrogen.

    • Store all samples at -80°C until further analysis.

Metabolite Extraction and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for DMB and DMBut Analysis in Serum

Objective: To extract and quantify DMB and its metabolite DMBut from mouse serum.

Materials:

  • Mouse serum samples

  • Internal standard (e.g., d4-succinic acid)

  • Methanol, pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Extraction:

    • Thaw serum samples on ice.

    • To 100 µL of serum, add 400 µL of ice-cold methanol containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 45 minutes.

    • Add 50 µL of MSTFA and incubate at 60°C for 45 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use an appropriate temperature program for the GC oven to separate the analytes.

    • The mass spectrometer is typically operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DMBC Analysis in Liver Tissue

Objective: To extract and quantify the acylcarnitine metabolite DMBC from mouse liver tissue.

Materials:

  • Mouse liver tissue samples

  • Internal standard (e.g., d3-acetylcarnitine)

  • Methanol, acetonitrile, formic acid

  • Homogenizer (e.g., bead beater)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Extraction:

    • Weigh approximately 50 mg of frozen liver tissue.

    • Add 1 mL of ice-cold 80% methanol containing the internal standard.

    • Homogenize the tissue using a bead beater until it is completely disrupted.

    • Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and transfer it to a new tube.

    • Evaporate the supernatant to dryness.

  • Sample Preparation:

    • Reconstitute the dried extract in 100 µL of 50% methanol.

    • Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining debris.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto the C18 column.

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile with 0.1% formic acid.

    • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify DMBC and the internal standard based on their precursor and product ion transitions.

Visualizing Metabolic and Signaling Pathways

To better understand the biological context of DMB metabolism, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways.

G Metabolic Pathway of this compound (DMB) In Vivo DMB This compound (DMB) DMBAld 3,3-dimethylbutyraldehyde DMB->DMBAld Alcohol Dehydrogenase (ADH) (Liver) DMBut 3,3-dimethyl-1-butyric acid (DMBut) DMBAld->DMBut Aldehyde Dehydrogenase (ALDH) DMBC 3,3-dimethylbutyrylcarnitine (DMBC) DMBut->DMBC Carnitine Acyltransferase

Caption: In vivo metabolism of this compound.

G Experimental Workflow for DMB Metabolite Analysis cluster_invivo In Vivo Experiment cluster_extraction Metabolite Extraction cluster_analysis Analytical Methods OralAdmin Oral Administration of DMB (Drinking Water or Gavage) SampleCollection Sample Collection (Serum, Liver) OralAdmin->SampleCollection ProteinPrecip Protein Precipitation (Methanol) SampleCollection->ProteinPrecip Evaporation Solvent Evaporation ProteinPrecip->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization LCMS LC-MS/MS Analysis (DMBC) Evaporation->LCMS GCMS GC-MS Analysis (DMB, DMBut) Derivatization->GCMS

Caption: Workflow for DMB metabolite analysis in vivo.

G Potential Signaling Pathways Modulated by DMB Metabolites cluster_nfkb NF-κB Pathway cluster_tgfb TGF-β1/Smad3 Pathway DMB_metabolite 3,3-dimethyl-1-butyric acid (DMBut) IKK IKK DMB_metabolite->IKK Inhibition Smad3_P p-Smad3 DMB_metabolite->Smad3_P Inhibition p65_p50_IkB p65-p50-IκBα (Inactive Complex) IKK->p65_p50_IkB Phosphorylates IκBα p65_p50 p65-p50 (Active Complex) p65_p50_IkB->p65_p50 IκBα Degradation Nucleus_NFkB Nuclear Translocation p65_p50->Nucleus_NFkB Gene_Transcription_NFkB Pro-inflammatory Gene Transcription Nucleus_NFkB->Gene_Transcription_NFkB TGFB_receptor TGF-β Receptor TGFB_receptor->Smad3_P Phosphorylation Smad_complex p-Smad3/Smad4 Complex Smad3_P->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus_TGFb Nuclear Translocation Smad_complex->Nucleus_TGFb Gene_Transcription_TGFb Pro-fibrotic Gene Transcription Nucleus_TGFb->Gene_Transcription_TGFb

References

A Comparative Analysis of 3,3-dimethyl-1-butanol (DMB) in Attenuating Collagen-Induced Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

Researchers investigating novel therapeutic agents for rheumatoid arthritis (RA) have shown increasing interest in the immunomodulatory potential of 3,3-dimethyl-1-butanol (DMB). This guide provides a comprehensive comparison of DMB's efficacy in pre-clinical collagen-induced arthritis (CIA) models, a well-established animal model for human RA. The following sections present a detailed analysis of experimental data, protocols, and the proposed mechanism of action for DMB, contrasted with other relevant treatment modalities.

Comparative Efficacy of DMB in Collagen-Induced Arthritis

Recent studies have demonstrated that DMB significantly mitigates the severity of arthritis in CIA models. Its performance has been compared against vehicle controls and other compounds, showing promising results in reducing clinical arthritis scores and pro-inflammatory cytokine levels.

Table 1: Effect of DMB on Arthritis Severity and Incidence in CIA Mice

Treatment GroupDosage & AdministrationMean Arthritis Score (Day 35)Disease Incidence
Vehicle Control -~3.5High
DMB 1% v/v in drinking water~1.5 Delayed & Reduced
FMC (Fluoromethylcholine) 100 mg/kg via oral gavage~4.0High

Data compiled from studies on male DBA/1j mice with CIA, with treatment initiated on day 21 post-immunization.[1]

Table 2: Impact of DMB on Pro-inflammatory Cytokine Levels in Serum of CIA Mice

CytokineVehicle Control (pg/mL)DMB Treated (pg/mL)
TNF-α HighSignificantly Reduced
IL-6 HighSignificantly Reduced
IL-1β HighSignificantly Reduced

Cytokine levels were measured in serum samples from CIA mice treated with DMB or a vehicle control.[1][2]

Experimental Protocols

A standardized protocol for inducing and assessing collagen-induced arthritis is crucial for the reproducibility of these findings.

Induction of Collagen-Induced Arthritis (CIA)

  • Animal Model: Male DBA/1j mice, typically 6 weeks old, are used for this model.

  • Immunization: An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is prepared.

  • Primary Immunization (Day 0): Mice are injected intradermally at the base of the tail with the collagen/CFA emulsion.

  • Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant is administered to enhance the arthritic response.

  • Treatment Initiation: Treatment with DMB (1% v/v in drinking water) or control substances is initiated on day 21.[1][2]

Assessment of Arthritis Severity

The severity of arthritis is evaluated using a clinical scoring system, where each paw is graded on a scale of 0 to 4, based on the degree of erythema and swelling. The scores from all four paws are summated to provide a total clinical score for each animal.

Mechanism of Action and Signaling Pathways

DMB's immunomodulatory effects are believed to be mediated through the direct modulation of pro-inflammatory cytokine secretion from macrophages, independent of its previously hypothesized role as an inhibitor of bacterial trimethylamine (TMA) lyases.[1][2][3]

DMB_Mechanism_of_Action DMB This compound (DMB) Macrophage Macrophage DMB->Macrophage Modulates Inflammation Joint Inflammation and Damage DMB->Inflammation Attenuates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Macrophage->Proinflammatory_Cytokines Secretion Proinflammatory_Cytokines->Inflammation Promotes

Caption: Proposed mechanism of DMB in reducing inflammation.

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the efficacy of DMB in a CIA mouse model.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment Immunization Primary Immunization (Day 0) Booster Booster Immunization (Day 21) Immunization->Booster Treatment_Initiation Treatment Initiation (Day 21) Booster->Treatment_Initiation DMB_Group DMB Treatment Group Treatment_Initiation->DMB_Group Control_Group Vehicle Control Group Treatment_Initiation->Control_Group Monitoring Clinical Scoring (Daily) DMB_Group->Monitoring Control_Group->Monitoring Endpoint Endpoint Analysis (Day 35) Monitoring->Endpoint Cytokine_Analysis Cytokine Profiling Endpoint->Cytokine_Analysis Histopathology Histopathological Examination Endpoint->Histopathology

Caption: Experimental workflow for DMB assessment in CIA models.

Conclusion

The available data strongly suggest that this compound (DMB) possesses significant immunomodulatory properties that are effective in ameliorating the clinical and pathological features of collagen-induced arthritis in mice.[1][2][3] Its ability to reduce key pro-inflammatory cytokines highlights its potential as a novel therapeutic candidate for rheumatoid arthritis. Further research is warranted to fully elucidate its molecular targets and to translate these promising pre-clinical findings into clinical applications.

References

A Structural Showdown: 3,3-Dimethyl-1-butanol and Its Isomeric Hexanols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural and physicochemical differences between 3,3-dimethyl-1-butanol and its C6H14O isomers. This guide provides a comparative analysis of their physical properties and spectroscopic data, supported by experimental findings, to aid in their differentiation and application.

The subtle rearrangement of atoms in isomeric molecules can lead to profound differences in their physical, chemical, and biological properties. For professionals in research and drug development, a clear understanding of these isomeric differences is paramount for applications ranging from solvent selection to the design of new molecular entities. This guide provides a detailed structural comparison of this compound with its sixteen other structural isomers of the molecular formula C6H14O.

Isomeric Landscape of C6H14O Alcohols

The molecular formula C6H14O gives rise to seventeen distinct structural isomers of alcohols, which can be broadly categorized into primary, secondary, and tertiary alcohols based on the substitution of the carbon atom bearing the hydroxyl group. These isomers exhibit variations in chain length, branching, and the position of the hydroxyl group, all of which contribute to their unique physicochemical and spectroscopic characteristics.

Below is a visual representation of the structural relationships among the different classes of hexanol isomers.

G Structural Classification of C6H14O Alcohol Isomers cluster_primary Primary Alcohols cluster_secondary Secondary Alcohols cluster_tertiary Tertiary Alcohols Hexan-1-ol Hexan-1-ol 2-Methyl-1-pentanol 2-Methyl-1-pentanol 3-Methyl-1-pentanol 3-Methyl-1-pentanol 4-Methyl-1-pentanol 4-Methyl-1-pentanol 2-Ethyl-1-butanol 2-Ethyl-1-butanol 2,2-Dimethyl-1-butanol 2,2-Dimethyl-1-butanol 2,3-Dimethyl-1-butanol 2,3-Dimethyl-1-butanol This compound This compound Hexan-2-ol Hexan-2-ol Hexan-3-ol Hexan-3-ol 3-Methyl-2-pentanol 3-Methyl-2-pentanol 4-Methyl-2-pentanol 4-Methyl-2-pentanol 2-Methyl-3-pentanol 2-Methyl-3-pentanol 3,3-Dimethyl-2-butanol 3,3-Dimethyl-2-butanol 2-Methyl-2-pentanol 2-Methyl-2-pentanol 3-Methyl-3-pentanol 3-Methyl-3-pentanol 2,3-Dimethyl-2-butanol 2,3-Dimethyl-2-butanol C6H14O Alcohols C6H14O Alcohols Primary Alcohols Primary Alcohols C6H14O Alcohols->Primary Alcohols 8 Isomers Secondary Alcohols Secondary Alcohols C6H14O Alcohols->Secondary Alcohols 6 Isomers Tertiary Alcohols Tertiary Alcohols C6H14O Alcohols->Tertiary Alcohols 3 Isomers

Caption: Classification of C6H14O alcohol isomers.

Physicochemical Properties: A Comparative Analysis

The structural variations among the isomers of this compound directly influence their physical properties. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals interactions. This typically results in lower boiling points compared to their straight-chain counterparts. The position of the hydroxyl group also plays a critical role; primary alcohols tend to have higher boiling points than secondary and tertiary alcohols due to more effective hydrogen bonding.

The following table summarizes key physicochemical data for this compound and its isomers.

Isomer IUPAC Name Boiling Point (°C) Melting Point (°C) Density (g/mL at 20°C) Water Solubility (g/L)
Primary Alcohols
This compound3,3-dimethylbutan-1-ol143-600.844Slightly soluble
Hexan-1-olhexan-1-ol157-450.8205.9
2-Methyl-1-pentanol2-methylpentan-1-ol149-0.8268.1
3-Methyl-1-pentanol3-methylpentan-1-ol152-0.823-
4-Methyl-1-pentanol4-methylpentan-1-ol151-0.82111.95
2-Ethyl-1-butanol2-ethylbutan-1-ol146-150.8304
2,2-Dimethyl-1-butanol2,2-dimethylbutan-1-ol137-0.828-
2,3-Dimethyl-1-butanol2,3-dimethylbutan-1-ol145---
Secondary Alcohols
Hexan-2-olhexan-2-ol136-230.81414
Hexan-3-olhexan-3-ol135-0.81915
3-Methyl-2-pentanol3-methylpentan-2-ol134.3-0.83119
4-Methyl-2-pentanol4-methylpentan-2-ol132-900.81015
2-Methyl-3-pentanol2-methylpentan-3-ol126.5-0.82420
3,3-Dimethyl-2-butanol3,3-dimethylbutan-2-ol1205.60.81225
Tertiary Alcohols
2-Methyl-2-pentanol2-methylpentan-2-ol121-3.50.81122
3-Methyl-3-pentanol3-methylpentan-3-ol122-3.50.82945
2,3-Dimethyl-2-butanol2,3-dimethylbutan-2-ol120-140.823-

Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between structural isomers. The unique chemical environment of each proton and carbon atom in a molecule results in a distinct NMR spectrum, while the vibrational modes of different functional groups and the overall molecular structure give rise to a characteristic IR spectrum.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) often used as an internal standard (0 ppm). Key parameters to record include chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. Important spectral features for alcohols include the broad O-H stretching band in the region of 3200-3600 cm⁻¹ and the C-O stretching vibration, which appears in the 1000-1260 cm⁻¹ range, with its exact position being indicative of whether the alcohol is primary, secondary, or tertiary.

Comparative Spectroscopic Features

The following table highlights the key distinguishing features in the ¹H NMR and IR spectra of this compound and a selection of its isomers.

Isomer Key ¹H NMR Features (δ, ppm) Key IR Features (cm⁻¹)
This compound Singlet (~0.9) for (CH₃)₃C; Triplet (~3.7) for CH₂OHBroad O-H stretch (~3330); C-O stretch (~1045)
Hexan-1-ol Triplet (~0.9) for CH₃; Triplet (~3.6) for CH₂OHBroad O-H stretch (~3330); C-O stretch (~1058)
2-Methyl-1-pentanol Doublet (~0.9) for CH₃CH; Doublet (~3.5) for CH₂OHBroad O-H stretch (~3330); C-O stretch (~1042)
3,3-Dimethyl-2-butanol Singlet (~0.9) for (CH₃)₃C; Doublet (~1.1) for CH₃CH; Quartet (~3.5) for CHOHBroad O-H stretch (~3350); C-O stretch (~1110)
2,3-Dimethyl-2-butanol Doublet (~0.9) for (CH₃)₂CH; Singlet (~1.1) for (CH₃)₂COHBroad O-H stretch (~3380); C-O stretch (~1140)

Logical Workflow for Isomer Identification

The differentiation of C6H14O alcohol isomers can be approached systematically using a combination of analytical techniques. The following diagram illustrates a logical workflow for this process.

G Workflow for C6H14O Alcohol Isomer Identification Unknown C6H14O Alcohol Unknown C6H14O Alcohol GC-MS Analysis GC-MS Analysis Unknown C6H14O Alcohol->GC-MS Analysis Determine Molecular Weight and Fragmentation Pattern IR Spectroscopy IR Spectroscopy Unknown C6H14O Alcohol->IR Spectroscopy Identify Functional Groups (O-H, C-O stretches) NMR Spectroscopy NMR Spectroscopy Unknown C6H14O Alcohol->NMR Spectroscopy Determine Carbon Skeleton and Connectivity Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation IR Spectroscopy->Data Interpretation NMR Spectroscopy->Data Interpretation Isomer Identification Isomer Identification Data Interpretation->Isomer Identification

Caption: A logical workflow for the identification of C6H14O alcohol isomers.

×

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Reactant of Route 1
3,3-Dimethyl-1-butanol
Reactant of Route 2
3,3-Dimethyl-1-butanol

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